5-Methylpyridin-2(1H)-one
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-68-5, 91914-06-6, 1192-99-0 | |
| Record name | 2-Hydroxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyridinol, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridin-2(1H)-one, a heterocyclic organic compound, is a pivotal building block in medicinal chemistry and organic synthesis. Its structural motif is incorporated into various pharmacologically active molecules, most notably the anti-fibrotic drug Pirfenidone. This technical guide provides a comprehensive overview of the essential chemical properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its role as a precursor in the synthesis of therapeutic agents. Furthermore, this guide elucidates the key signaling pathways modulated by drugs derived from this core structure, offering valuable insights for researchers and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 5-methyl-2-pyridone, is a white to pale yellow solid at room temperature.[1] It exists in a tautomeric equilibrium with its enol form, 5-methylpyridin-2-ol. The pyridone form is generally favored in polar solvents and in the solid state.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1003-68-5 | [2] |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Melting Point | 183-187 °C | [1] |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) | [1] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.43 ± 0.10 (Predicted) | [1] |
| Appearance | White to Pale Yellow Solid | [1] |
Solubility
This compound exhibits slight solubility in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] It is generally insoluble in water.[3] Quantitative solubility data is limited, but its solubility profile makes it suitable for a range of organic reactions.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the tautomeric equilibrium.
1H NMR: The proton NMR spectrum shows distinct signals for the methyl group protons and the protons on the pyridine (B92270) ring.[4]
13C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
Note: Specific, experimentally verified and assigned peak lists for 1H and 13C NMR are not consistently available across public data sources. Researchers should acquire and interpret their own spectra for definitive structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key absorptions are expected for the C=O stretch of the pyridone tautomer, N-H stretching, C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available through databases such as the National Institute of Standards and Technology (NIST).[2] The fragmentation pattern can be used to confirm the molecular weight and aspects of the structure.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 2-amino-5-methylpyridine (B29535) followed by hydrolysis.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylpyridine in a dilute solution of sulfuric acid in water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for a short period, then warm the reaction mixture and heat to reflux to facilitate the hydrolysis of the intermediate diazonium salt.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a suitable base, such as sodium carbonate or sodium hydroxide, until the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield pure this compound.[5]
Purification by Recrystallization
Recrystallization is a standard method for purifying the crude product.
Workflow for Recrystallization
Caption: General procedure for the purification of this compound by recrystallization.
Detailed Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, water, or a mixture of the two are often suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals, for example, in a desiccator or a vacuum oven, to obtain the pure this compound.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The pyridone ring can undergo various chemical transformations, including N-alkylation, halogenation, and nitration.
Its most significant application is as a key intermediate in the synthesis of Pirfenidone, an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis (IPF).
Role in Drug Development: Pirfenidone and Associated Signaling Pathways
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a synthetic derivative of this compound. Its therapeutic effects in idiopathic pulmonary fibrosis are attributed to its anti-fibrotic and anti-inflammatory properties. The mechanism of action of Pirfenidone involves the modulation of several key signaling pathways implicated in fibrosis.
Inhibition of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a central pro-fibrotic cytokine. Pirfenidone has been shown to downregulate the TGF-β signaling pathway, thereby inhibiting the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis.
TGF-β Signaling Pathway and Inhibition by Pirfenidone
Caption: Pirfenidone inhibits the pro-fibrotic TGF-β signaling pathway.
Downregulation of Pro-inflammatory Cytokines
Pirfenidone also exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Chronic inflammation is a key driver of fibrotic processes.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined chemical properties and reactivity make it a valuable precursor for the synthesis of complex molecules, most notably the anti-fibrotic drug Pirfenidone. A thorough understanding of its synthesis, purification, and the biological pathways modulated by its derivatives is essential for leveraging its full potential in drug discovery and development. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 2. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 4. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to 5-Methylpyridin-2(1H)-one (CAS: 1003-68-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one, also widely known by its tautomeric name 2-hydroxy-5-methylpyridine, is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a pyridine (B92270) ring with a methyl group and a hydroxyl/oxo group, allows it to exist in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. This dual reactivity makes it a versatile building block and a key intermediate in the synthesis of a wide range of functional molecules.[1][2] It serves as a critical precursor in the production of various therapeutic agents, including the antifibrotic drug Pirfenidone, and is also used in the formulation of agrochemicals like herbicides and fungicides.[1] This guide provides an in-depth overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing essential data for laboratory and developmental use.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1003-68-5[3] |
| Alternate CAS | 91914-06-6[2][3] |
| Molecular Formula | C₆H₇NO[3] |
| Molecular Weight | 109.13 g/mol [2][3] |
| IUPAC Name | 5-methyl-1H-pyridin-2-one[3] |
| Common Synonyms | 2-Hydroxy-5-methylpyridine, 5-Methyl-2-pyridone, 6-Hydroxy-3-picoline |
| InChIKey | SOHMZGMHXUQHGE-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=CNC(=O)C=C1[3] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Solid, Pale Yellow to Light Yellow |
| Melting Point | 183-187 °C (lit.) |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) |
| pKa | 12.43 ± 0.10 (Predicted) |
| logP (n-octanol/water) | 1.207 |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The tautomeric equilibrium is particularly sensitive to the solvent environment, which can be observed via NMR spectroscopy.[2]
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H & ¹³C NMR | The chemical shifts are solvent-dependent, reflecting the equilibrium between the hydroxy and pyridone forms. In non-polar solvents, the 2-hydroxy tautomer is favored, while polar solvents favor the 2(1H)-pyridone form.[2] The ¹H NMR spectrum shows distinct signals for the methyl protons and the aromatic protons on the pyridine ring.[2] |
| Mass Spectrometry (MS) | Mass spectrometry, often coupled with Gas Chromatography (GC/MS), is a primary method for identification. The fragmentation pattern provides a unique fingerprint for the molecule.[1][2] The molecular ion peak confirms the molecular weight.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum shows a characteristic carbonyl (C=O) stretching vibration (around 1645 cm⁻¹) when the compound is in its pyridone form.[4] This band is absent in the O-methylated derivative, confirming its assignment.[4] |
Synthesis and Reactivity
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the diazotization of 2-amino-5-methylpyridine (B29535), followed by hydrolysis.
-
Reaction Setup: In a two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer, prepare a solution of concentrated sulfuric acid in water.
-
Addition of Amine: Cool the acidic solution to below 0°C using an acetone/ice bath. Slowly add 2-amino-5-methylpyridine to the cooled solution while maintaining the temperature.
-
Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.
-
Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes. Then, heat the reaction to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.
-
Work-up and Purification: Cool the mixture to room temperature and neutralize it to a pH of 6.5-7.0 using a 50% w/w aqueous sodium hydroxide (B78521) (NaOH) solution. Heat the neutralized solution to 60°C and extract it multiple times with ethyl acetate (B1210297).
-
Isolation: Combine the organic fractions, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid. Purify the crude product by recrystallization from hot ethyl acetate to obtain this compound as white crystalline needles.
Key Chemical Reactions
This compound is a valuable starting material for synthesizing more complex derivatives. A key transformation involves converting the hydroxyl group into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
-
Setup: Charge a Schlenk flask with this compound and dry pyridine under a nitrogen atmosphere.
-
Cooling: Cool the solution to -12°C using an acetone/ice bath.
-
Triflation: Slowly add trifluoromethanesulfonic (triflic) anhydride (B1165640) to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Isolation: The resulting product, 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine, can be isolated and used directly in subsequent cross-coupling reactions, such as Negishi or Suzuki couplings, to form C-C bonds.
Applications in Research and Drug Development
The utility of this compound as a scaffold and intermediate is well-established in medicinal chemistry and drug discovery.
-
Antifibrotic Agents: It is a known impurity and a key starting material for Pirfenidone , a drug used to treat idiopathic pulmonary fibrosis.
-
Mineralocorticoid Receptor (MR) Antagonists: It is a crucial intermediate in the synthesis of Finerenone , a non-steroidal MR antagonist for treating chronic kidney disease associated with type 2 diabetes.[3]
-
Anti-inflammatory and Analgesic Agents: The pyridinone core is used to synthesize libraries of compounds for screening. Derivatives have shown potent anti-allodynic effects in models of inflammatory pain.
-
Antimicrobial Agents: Novel fused pyridine heterocycles derived from this core have demonstrated significant antimicrobial activity against various bacterial and fungal strains.
Safety and Handling
This compound is classified as hazardous and requires careful handling. Appropriate personal protective equipment (PPE) should be used at all times.
Table 4: GHS Hazard and Precautionary Statements
| Category | GHS Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H318 / H319 | Causes serious eye damage / irritation. | |
| H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS: 1003-68-5) is a high-value chemical intermediate with a well-defined profile of reactivity and utility. Its tautomeric nature and functional groups make it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug development and medicinal chemistry, this compound offers a robust scaffold for creating novel therapeutic agents targeting a range of diseases, from fibrosis to inflammatory conditions. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
References
Synthesis of 5-Methylpyridin-2(1H)-one from 2-amino-5-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methylpyridin-2(1H)-one, a valuable intermediate in pharmaceutical development, from 2-amino-5-methylpyridine (B29535). The primary and most established method for this transformation involves a diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Reaction Principle: Diazotization and Hydrolysis
The conversion of 2-amino-5-methylpyridine to this compound is a classic example of generating a diazonium salt from a primary aromatic amine, which is then subsequently displaced by a hydroxyl group through hydrolysis.[1][2][3]
The process can be broken down into two key stages:
-
Diazotization: The amino group of 2-amino-5-methylpyridine is treated with a diazotizing agent, most commonly nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][3][4] This reaction is conducted at low temperatures (typically 0-5°C) to ensure the stability of the highly reactive diazonium salt intermediate.[3][5]
-
Hydrolysis: The unstable diazonium salt is then hydrolyzed by heating the reaction mixture.[5] The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by a hydroxyl group from the water in the acidic solution, yielding the desired 2-hydroxypyridine (B17775) derivative. This product exists in tautomeric equilibrium with its more stable keto form, this compound.[1]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2-amino-5-methylpyridine, based on established literature procedures.[5]
Materials:
-
2-amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
-
Acetone
-
Ice
Equipment:
-
Two-necked round-bottomed flask
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Acidic Amine Solution: In a 500-mL two-necked round-bottomed flask equipped with a magnetic stirrer and an internal thermometer, add 150 mL of water and carefully add 40 g of concentrated sulfuric acid. Cool this solution to below 0°C using an acetone/ice bath. To this cold solution, add 18.2 g (168 mmol) of 2-amino-5-methylpyridine.[5]
-
Diazotization: Prepare a solution of 15.4 g (223 mmol) of sodium nitrite in 30 mL of water. Add this sodium nitrite solution dropwise to the stirred amine solution, ensuring the reaction temperature is maintained between 0-5°C.[5]
-
Hydrolysis: After the addition of the sodium nitrite solution is complete, continue stirring the mixture at 0°C for an additional 45 minutes. Subsequently, heat the reaction mixture to 95°C for 15 minutes.[5]
-
Neutralization and Extraction: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution to a pH of 6.5-7.0 by adding a 50% w/w aqueous sodium hydroxide solution (approximately 30 mL). Heat the neutralized mixture to 60°C and extract the product with ethyl acetate (4 x 100 mL).[5]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain a pale-yellow solid.[5]
-
Purification: Purify the crude product by recrystallization from hot ethyl acetate (approximately 300 mL) to yield this compound as white crystalline needles.[5]
Data Presentation
The following table summarizes the quantitative data from the described experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-methylpyridine | [5] |
| Molar Amount of Starting Material | 168 mmol | [5] |
| Reagents | ||
| Sodium Nitrite (NaNO₂) | 223 mmol | [5] |
| Sulfuric Acid (H₂SO₄) | 40 g | [5] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5°C | [5] |
| Diazotization Time | 45 minutes (post-addition) | [5] |
| Hydrolysis Temperature | 95°C | [5] |
| Hydrolysis Time | 15 minutes | [5] |
| Product | This compound | [5] |
| Yield | 11.2 g (61%) | [5] |
| Appearance | White crystalline needles | [5] |
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from 2-amino-5-methylpyridine to this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Tautomerism and Stability of 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its molecular structure exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) and lactim (enol) isomers. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of the tautomers, their relative stability in different environments, and the experimental and computational methodologies employed for their characterization.
Introduction: The Principle of Lactam-Lactim Tautomerism
Lactam-lactim tautomerism is a form of prototropic tautomerism where a proton migrates between a nitrogen and an oxygen atom within a heterocyclic system. In the case of this compound, this equilibrium involves the interconversion of the amide-like lactam form and the aromatic alcohol-like lactim form.
The two tautomers are:
-
This compound (Lactam form): This form possesses a carbonyl group (C=O) and an N-H bond within the pyridine (B92270) ring.
-
2-Hydroxy-5-methylpyridine (B17766) (Lactim form): This isomer features a hydroxyl group (-OH) attached to the pyridine ring, rendering the ring fully aromatic.
The equilibrium between these two forms is highly sensitive to the surrounding environment, including the phase (gas, liquid, or solid) and the polarity of the solvent. Understanding and controlling this equilibrium is paramount for predicting molecular interactions and designing new chemical entities with desired properties.
Tautomeric Forms and Their Relative Stability
The stability of the lactam and lactim tautomers is governed by a delicate balance of several factors, including aromaticity, bond energies, and intermolecular interactions.
In the Gas Phase:
In the absence of intermolecular interactions, the lactim form (2-hydroxy-5-methylpyridine) is generally considered to be slightly more stable. This is attributed to the gain in aromatic stabilization energy of the fully aromatic pyridine ring. For the parent compound, 2-hydroxypyridine, the energy difference in the gas phase is small, on the order of a few kJ/mol.[1]
In Solution:
The tautomeric equilibrium is profoundly influenced by the solvent's polarity.
-
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) favor the lactim form . In these environments, the less polar lactim tautomer is better solvated.
-
Polar solvents (e.g., water, alcohols) significantly shift the equilibrium towards the lactam form . The more polar lactam tautomer, with its larger dipole moment, is stabilized to a greater extent by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. In aqueous solutions, the lactam form is overwhelmingly predominant.[2]
In the Solid State:
X-ray crystallographic studies have shown that in the solid state, 2-pyridone and its derivatives, including 5-methyl-2-pyridone, exist almost exclusively in the lactam form . This preference is driven by the formation of strong intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules, leading to a more stable crystal lattice.
Quantitative Data on Tautomeric Equilibrium
The position of the tautomeric equilibrium can be quantified by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG). The following tables summarize representative data for 2-pyridone, which serves as a close model for the 5-methyl derivative. The methyl group is expected to have a minor electronic effect on the equilibrium.
Table 1: Tautomeric Equilibrium Constant (KT = [lactam]/[lactim]) for 2-Pyridone in Various Solvents
| Solvent | Dielectric Constant (ε) | KT |
| Gas Phase | 1 | ~0.3 |
| Cyclohexane | 2.0 | ~1 |
| Chloroform | 4.8 | ~2 |
| Acetonitrile | 37.5 | ~100 |
| Water | 80.1 | >900 |
Table 2: Thermodynamic Data for the Tautomerization of 2-Pyridone (Lactim → Lactam)
| Phase/Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Gas Phase | ~1.3 | ~-2.5 | ~-13 |
| Cyclohexane | ~0 | - | - |
| Water | ~-17 | - | - |
Note: The data presented are approximations based on various literature sources for 2-pyridone and are intended to illustrate the trends.
Experimental Protocols for Tautomer Analysis
The characterization of the tautomeric equilibrium of this compound relies on several spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the chemical shifts of protons and carbons are highly sensitive to the electronic environment of the two forms.
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and D2O).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 times the longest T1 relaxation time to ensure accurate integration.
-
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the aromatic and methyl protons of both the lactam and lactim tautomers.
-
Lactam form (this compound): Expect signals for the vinyl protons on the dihydropyridine (B1217469) ring and a signal for the N-H proton (which may be broad and exchangeable).
-
Lactim form (2-hydroxy-5-methylpyridine): Expect signals for the aromatic protons on the pyridine ring and a signal for the O-H proton (also potentially broad and exchangeable). The methyl proton signal will also have a characteristic chemical shift for each tautomer.
-
-
Integrate the well-resolved signals corresponding to each tautomer. For example, compare the integral of a specific aromatic proton of the lactim form to a vinyl proton of the lactam form.
-
-
Quantification:
-
Calculate the mole fraction (χ) of each tautomer from the integrated signal areas. For example, if Alactam and Alactim are the integrals of corresponding protons on each tautomer: χlactam = Alactam / (Alactam + Alactim) χlactim = Alactim / (Alactam + Alactim)
-
Determine the tautomeric equilibrium constant, KT = χlactam / χlactim.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique for quantifying tautomeric ratios, as the two tautomers have distinct electronic transitions and, therefore, different absorption maxima (λmax).
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare dilute solutions of this compound in solvents of interest (e.g., cyclohexane, ethanol, water). The concentration should be chosen to give an absorbance in the range of 0.2 to 1.0.
-
Prepare solutions of "fixed" tautomers, such as 1,5-dimethylpyridin-2(1H)-one (fixed lactam) and 2-methoxy-5-methylpyridine (B82227) (fixed lactim), to determine their individual λmax and molar absorptivity (ε).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the this compound solutions and the fixed tautomer solutions over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Spectral Analysis:
-
Identify the λmax for the lactam and lactim forms from the spectra of the fixed derivatives.
-
The spectrum of this compound will be a superposition of the spectra of the two tautomers.
-
-
Quantification:
-
The ratio of the two tautomers can be determined by deconvolution of the experimental spectrum or by using the absorbance at the λmax of each tautomer and their known molar absorptivities. The following equation can be used at a wavelength where both tautomers absorb: A = εlactam * clactam * l + εlactim * clactim * l where A is the total absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. With the total concentration (ctotal = clactam + clactim) known, the concentrations of the individual tautomers can be calculated.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental spectra.
General Protocol for DFT Calculations:
-
Structure Optimization:
-
Build the 3D structures of both the this compound and 2-hydroxy-5-methylpyridine tautomers.
-
Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
-
Energy Calculation:
-
Calculate the electronic energies and zero-point vibrational energies (ZPVE) for the optimized structures. The relative energy difference (ΔE) can be calculated as: ΔE = Elactam - Elactim
-
To obtain the Gibbs free energy difference (ΔG), perform frequency calculations to obtain thermal corrections to the enthalpy and entropy.
-
-
Solvent Effects:
-
To model the effect of different solvents, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.
-
-
Spectral Simulation:
-
Simulate NMR chemical shifts and UV-Vis excitation energies to aid in the assignment of experimental spectra.
-
Visualizing Tautomerism and Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical workflow for its analysis.
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental and computational workflow for tautomer analysis.
Conclusion
The tautomeric equilibrium of this compound is a fundamental aspect of its chemistry, with profound implications for its application in drug discovery and materials science. The predominance of the lactam form in polar environments and the solid state, versus the increased contribution of the lactim form in non-polar media, dictates its interaction landscape. A thorough understanding and characterization of this equilibrium, through the combined application of spectroscopic and computational methods as outlined in this guide, are essential for the rational design of molecules with optimized properties and biological functions.
References
Solubility Profile of 5-Methylpyridin-2(1H)-one in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of 5-Methylpyridin-2(1H)-one (CAS: 1003-68-5), a versatile biochemical reagent and intermediate in organic synthesis. Due to a notable scarcity of published quantitative solubility data for this compound in common organic solvents, this document summarizes the available information and furnishes a detailed experimental protocol to enable researchers to determine solubility in their specific applications.
Overview of this compound
This compound, also known as 5-methyl-2-pyridone, is a heterocyclic organic compound. It exists in tautomeric equilibrium with its 2-hydroxy-5-methylpyridine (B17766) form. This structural characteristic, featuring both a polar lactam group and a less polar methyl-substituted pyridine (B92270) ring, suggests a nuanced solubility profile that is dependent on the nature of the solvent. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.
Quantitative and Qualitative Solubility Data
The available solubility data for this compound is limited. A summary of the currently accessible quantitative and qualitative data is presented in Table 1. It is important to note that for many common laboratory solvents, only qualitative descriptors are available, highlighting a significant data gap in the scientific literature.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 40 g/L | 25 | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble | Not Specified | [2][3] |
| Ethanol | C₂H₅OH | Slightly Soluble | Not Specified | [2][3] |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | [2][3] |
| Acetone | (CH₃)₂CO | Soluble | Not Specified |
Table 1: Solubility of this compound in Various Solvents
Experimental Protocol for Solubility Determination
Given the limited published data, researchers will likely need to determine the solubility of this compound in their solvent systems of interest. The following is a detailed protocol for the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (often the same solvent used for the solubility test).
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
A flowchart of the shake-flask method for determining solubility.
Conclusion
While there is a clear need for more comprehensive, publicly available quantitative data on the solubility of this compound in common laboratory solvents, the existing information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following a standardized method, scientists and drug developers can generate reliable solubility data tailored to their specific needs, facilitating more efficient and effective research and development processes.
References
An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one, a heterocyclic organic compound, serves as a pivotal building block in the synthesis of a wide array of chemical entities, most notably in the pharmaceutical and agrochemical industries.[1] Its structural motif is a key component in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
This compound exists in tautomeric equilibrium with its 2-hydroxy-5-methylpyridine (B17766) form. The predominance of each tautomer is influenced by the solvent environment, with the pyridone form being more prevalent in polar solvents.[1]
| Property | Value | Reference |
| CAS Number | 1003-68-5 | [2] |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Melting Point | 183-187 °C | [3] |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) | [3] |
| pKa | 12.43 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol | [3] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | The spectrum exhibits distinct signals corresponding to the methyl protons and the protons on the pyridine (B92270) ring. The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration due to hydrogen bonding.[1] |
| ¹³C NMR | Provides insight into the carbon skeleton and the tautomeric equilibrium.[1] |
| Infrared (IR) | Characteristic absorption bands for the carbonyl group (in the pyridone tautomer) and the hydroxyl group (in the hydroxypyridine tautomer) are present. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |
Historical Perspective and Discovery
While the precise date and discoverer of this compound are not definitively documented in readily available historical records, its synthesis falls within the broader history of pyridine chemistry. The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, provided a general method for the synthesis of substituted pyridines from aldehydes and ammonia, laying the groundwork for the preparation of a vast array of pyridine derivatives.[4][5] The development of various synthetic methodologies for pyridinones throughout the 20th century has made compounds like this compound accessible for research and industrial applications.
Synthetic Pathways
Several synthetic routes to this compound have been established, offering flexibility based on the availability of starting materials and desired scale of production. The primary methods include the hydroxylation of an aminopyridine precursor, nucleophilic aromatic substitution, and the cyclization of nitrile intermediates.[1]
A generalized workflow for selecting a synthetic route is depicted below.
Caption: Synthetic route selection for this compound.
Experimental Protocols
Synthesis from 2-Amino-5-methylpyridine (Hydroxylation)
This robust and well-documented procedure is a common method for the laboratory-scale synthesis of this compound, proceeding through the diazotization of the amino group followed by hydrolysis.[6]
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (B80452)
-
Sodium Hydroxide (B78521)
-
Ethyl Acetate (B1210297)
-
Water
-
Ice
Procedure:
-
A solution of concentrated sulfuric acid in water is prepared in a two-necked, round-bottomed flask equipped with a thermometer and a magnetic stirrer.
-
The solution is cooled to below 0 °C using an acetone/ice bath.
-
2-Amino-5-methylpyridine is added to the cooled acidic solution.
-
An aqueous solution of sodium nitrite is added dropwise, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, the mixture is stirred at 0 °C for 45 minutes and then heated to 95 °C for 15 minutes.
-
The reaction mixture is cooled to room temperature, and the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide solution.
-
The solution is heated to 60 °C and extracted with ethyl acetate.
-
The combined organic fractions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid.
-
The crude product is purified by recrystallization from hot ethyl acetate to afford 2-hydroxy-5-methylpyridine as white crystalline needles.[6]
The workflow for this synthesis is illustrated below.
Caption: Workflow for the synthesis of this compound.
Biological Significance and Applications
While this compound itself has not been extensively studied for its intrinsic biological activity, its importance lies in its role as a key intermediate in the synthesis of pharmacologically active molecules.
Role in Drug Synthesis
This compound is a crucial precursor in the industrial production of several drugs, including:
-
Pirfenidone: An anti-fibrotic agent used for the treatment of idiopathic pulmonary fibrosis.[1]
-
Finerenone: A non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease and type 2 diabetes.[7][8]
The synthesis of these complex molecules often involves the functionalization of the this compound core.
Derivatives with Biological Activity
Research into derivatives of this compound has revealed a range of biological activities, highlighting the potential of this scaffold in drug discovery. For instance, certain derivatives have been investigated as:
-
eIF4A3-selective inhibitors: These compounds have potential applications in cancer therapy.[9]
-
Positive allosteric modulators of metabotropic glutamate (B1630785) subtype-2 (mGlu2) receptors: This class of compounds is being explored for the treatment of psychosis.[10]
The relationship between the core structure and its bioactive derivatives can be visualized as follows:
Caption: Relationship of this compound to its derivatives.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. While its own biological profile is not extensively characterized, its role as a versatile and indispensable building block for the synthesis of important pharmaceuticals is well-established. The synthetic routes to this compound are well-developed, allowing for its efficient production. Further research into the biological activities of the core molecule and its novel derivatives may unveil new therapeutic opportunities.
References
- 1. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 9. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylpyridin-2(1H)-one: A Versatile Ligand in Modern Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methylpyridin-2(1H)-one, a substituted pyridine (B92270) derivative, is emerging as a ligand of significant interest in coordination chemistry. Its structural and electronic properties, characterized by a tautomeric equilibrium between its pyridinol and pyridone forms, allow for diverse coordination modes and functional roles. This ambidentate nature, combined with the steric and electronic influence of the methyl group, makes it a versatile building block for constructing novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the coordination chemistry of this compound, detailing its synthesis, structural characteristics of its metal complexes, experimental protocols, and its potential as a transformative component in catalyst and drug design.
Ligand Synthesis and Properties
This compound can be synthesized through several established routes, including the hydroxylation of 2-amino-5-methylpyridine, nucleophilic aromatic substitution on halogenated pyridine precursors, or the cyclization of specific nitrile intermediates.[1] A critical feature of the ligand is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This equilibrium is influenced by factors such as solvent polarity, with polar solvents favoring the pyridone tautomer.[1] This duality is central to its coordination behavior, allowing it to act as either a neutral ligand or, upon deprotonation, as a monoanionic ligand.
Caption: Tautomeric equilibrium of the ligand.
Coordination Chemistry and Structural Analysis
The deprotonated form, 5-methyl-2-pyridonate, acts as a versatile N,O-chelating or bridging ligand. The combination of a hard oxygen donor and a borderline nitrogen donor allows it to coordinate effectively with a wide range of transition metals. The pyridonate motif is a key component in the active site of [Fe]-hydrogenase, highlighting its biological relevance and its capacity for metal-ligand cooperativity in catalytic cycles.[2][3]
While crystal structures for simple mononuclear complexes of this compound are not widely reported, structural data for a closely related polynuclear iron(II) complex, featuring the isomeric 6-methyl-2-pyridonate ligand, provides significant insight. The tetranuclear iron cluster, Fe₄(6-methyl-2-pyridonate)₆[N(SiMe₃)₂]₂ , showcases the ligand's ability to bridge multiple metal centers, forming a stable Fe₄O₆ butterfly motif.[4]
Quantitative Structural Data
The following table summarizes key bond lengths and angles from the crystal structure of the Fe₄ cluster containing the 6-methyl-2-pyridonate (LMe) ligand, serving as a proxy for the coordination environment of 5-methyl-2-pyridonate.[4]
| Parameter | Atom Pair/Triplet | Value |
| Bond Lengths (Å) | ||
| Fe-O | 1.97 - 2.15 | |
| Fe-N (pyridonate) | 2.18 - 2.21 | |
| Fe-N (amido) | 1.95 - 1.96 | |
| Bond Angles (°) | ||
| O-Fe-O | 78.5 - 165.1 | |
| O-Fe-N (pyridonate) | 85.1 - 171.3 | |
| N-Fe-N (pyridonate) | 85.9 - 95.7 |
Data extracted from the crystallographic information file for Fe₄(LMe)₆[N(SiMe₃)₂]₂. The ranges reflect the different coordination environments within the cluster.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and study of coordination complexes. Below are representative protocols for ligand exchange to form a dirhodium(II) paddlewheel complex and for the synthesis of a polynuclear iron cluster.
Protocol 1: Generalized Synthesis of a Dirhodium(II) Paddlewheel Complex
This protocol is adapted from the established synthesis of dirhodium(II) carboxamidates and can be applied for the ligand exchange reaction with this compound.[2]
Materials:
-
Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]
-
This compound
-
Chlorobenzene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
A mixture of dirhodium(II) tetraacetate dihydrate (1.0 equiv) and this compound (4.5 equiv) in a round-bottom flask is suspended in chlorobenzene.
-
The flask is connected to a reflux condenser under an inert atmosphere (Argon).
-
The mixture is heated to reflux. The acetic acid byproduct is distilled off with the solvent over several hours. The solvent level is maintained by the periodic addition of fresh anhydrous chlorobenzene.
-
The reaction progress is monitored by TLC or ¹H NMR until the starting rhodium complex is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica (B1680970) gel to isolate the desired dirhodium(II) tetrakis[5-methyl-2-pyridonate] complex.
-
The final product is characterized by ¹H NMR, mass spectrometry, and IR spectroscopy.
References
Theoretical Calculations on the Molecular Structure of 5-Methylpyridin-2(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and methodological framework for the quantum chemical analysis of 5-Methylpyridin-2(1H)-one. Pyridinone derivatives are significant scaffolds in medicinal chemistry, and understanding their structural and electronic properties is crucial for rational drug design.[1] This document outlines detailed protocols for computational studies, presents illustrative data in a structured format, and visualizes the typical workflows employed in such theoretical investigations.
Introduction to Quantum Chemical Calculations for this compound
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering powerful, non-empirical methods to elucidate the structural, electronic, and spectroscopic characteristics of molecules.[2] For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic transitions. These theoretical insights can guide experimental work and accelerate the research and development cycle for new potential therapeutic agents.[2] The strategic placement of a methyl group on the pyridinone ring can influence the molecule's electronic landscape, affecting its basicity, nucleophilicity, and potential interactions with biological targets.[1]
Experimental and Computational Protocols
The following section details a typical protocol for performing theoretical calculations on this compound.
Computational Methodology
A widely accepted and reliable level of theory for calculations on substituted pyridines is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for systems with lone pairs and the potential for hydrogen bonding.[1]
Software: The calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Protocol:
-
Initial Structure Generation: A 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is typically done using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization process is complete when the forces on the atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
To predict the vibrational (infrared and Raman) spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
-
Analysis of Results: The output of the calculations provides a wealth of information, including optimized bond lengths, bond angles, dihedral angles, vibrational modes, and electronic properties such as HOMO-LUMO energies and dipole moments.
Data Presentation
The quantitative data obtained from the theoretical calculations can be summarized in structured tables for clarity and ease of comparison. The following tables present illustrative data for this compound, based on typical values for similar structures.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | ||
| C2=O7 | 1.24 | |
| N1-C2 | 1.40 | |
| C2-C3 | 1.45 | |
| C3-C4 | 1.36 | |
| C4-C5 | 1.42 | |
| C5-C6 | 1.38 | |
| C6-N1 | 1.37 | |
| C5-C8 | 1.51 | |
| Bond Angles (°) | ||
| N1-C2-C3 | 116.0 | |
| C2-C3-C4 | 121.5 | |
| C3-C4-C5 | 120.0 | |
| C4-C5-C6 | 117.5 | |
| C5-C6-N1 | 122.0 | |
| C6-N1-C2 | 123.0 | |
| C4-C5-C8 | 121.0 | |
| Dihedral Angles (°) | ||
| C6-N1-C2-C3 | 0.0 | |
| N1-C2-C3-C4 | 0.0 | |
| C2-C3-C4-C5 | 0.0 |
Table 2: Illustrative Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3100 | N-H stretch |
| ~3050 | C-H stretch (ring) |
| ~2950 | C-H stretch (methyl) |
| ~1660 | C=O stretch |
| ~1600 | C=C stretch (ring) |
| ~1450 | C-H bend (methyl) |
| ~1250 | C-N stretch |
| ~830 | C-H out-of-plane bend |
Visualizations
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
References
5-Methylpyridin-2(1H)-one: A Versatile Scaffold in Modern Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 5-Methylpyridin-2(1H)-one has emerged as a privileged scaffold in medicinal chemistry and related scientific fields. Its unique structural features and versatile reactivity make it a crucial building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in drug development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Central Role as a Synthetic Intermediate
This compound and its derivatives are key intermediates in the synthesis of several commercially significant pharmaceuticals. Its utility stems from the reactive nature of the pyridinone ring, which allows for various chemical modifications.
One of the most notable applications is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is a crucial therapeutic agent for treating chronic kidney disease associated with type 2 diabetes. The synthesis of Finerenone utilizes 4-amino-5-methyl-1H-pyridin-2-one as a key intermediate.[1][2][3]
Another important application is in the production of Omeprazole , a widely used proton pump inhibitor for treating acid reflux and peptic ulcers. The synthesis of Omeprazole involves 2-hydroxy-4-amino-5-methylpyridine, a derivative of this compound.
Beyond these examples, this compound serves as a starting material for a diverse range of functionalized derivatives, including nitrated compounds like 2-hydroxy-5-methyl-3-nitropyridine, which can be further modified for various applications.
Antimicrobial Applications
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Researchers have synthesized and evaluated novel compounds incorporating this scaffold, revealing promising activity against pathogenic bacteria and fungi.
A notable example is the synthesis of a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. These compounds have been screened for their antimicrobial activity, with some derivatives showing potent inhibitory effects against challenging pathogens.
Quantitative Antimicrobial Activity Data
| Compound | Target Organism | MIC (µM) | Reference |
| 3g (a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative) | Pseudomonas aeruginosa | 0.21 | [4] |
| 3g | Escherichia coli | 0.21 | [4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones
A general and efficient one-pot multicomponent synthesis has been developed for these derivatives. The protocol involves the reaction of 3-methylpyridine-1-oxide, an aromatic aldehyde, and a β-ketoester, catalyzed by an ionic liquid such as [BMIM][OH].[5]
Detailed Steps:
-
A mixture of the aromatic aldehyde (2.0 mmol), β-ketoester (2.0 mmol), and 3-methyl pyridine-1-oxide (2.0 mmol) in the ionic liquid catalyst is refluxed.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is separated by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
The ionic liquid can be recovered and reused.
This green synthesis approach offers advantages such as simple work-up, cost-effectiveness, and environmental friendliness.[5]
Proposed Mechanism of Antimicrobial Action
Molecular docking studies of the active thiazolo[4,5-b]pyridine (B1357651) derivatives suggest that they may exert their antimicrobial effects by targeting essential bacterial enzymes. For instance, compound 3g has shown potential binding interactions with MurD ligase and DNA gyrase, both of which are crucial for bacterial cell wall synthesis and DNA replication, respectively.
Caption: Proposed antimicrobial mechanism of action.
Anticancer Applications
The this compound scaffold is also a promising platform for the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridin-2(1H)-one derivatives | HCT-116 (Colon) | 0.34 - 22.4 | |
| Pyridin-2(1H)-one derivatives | HTB-26 (Breast) | 10 - 50 | |
| Pyridin-2(1H)-one derivatives | PC-3 (Prostate) | 10 - 50 | |
| Pyridin-2(1H)-one derivatives | HepG2 (Liver) | 10 - 50 |
IC50: Half-maximal inhibitory concentration
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathways in Cancer
Derivatives of this compound have been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such target is the Janus kinase (JAK) signaling pathway, which plays a crucial role in various malignancies.
Caption: Inhibition of the JAK-STAT signaling pathway.
Enzyme Inhibition
The this compound scaffold has also been explored for the development of potent and selective enzyme inhibitors for various therapeutic targets.
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | Ki (nM) | Reference |
| Pyrazole Derivatives | hCA I | 5.13 - 16.9 | [6] |
| Pyrazole Derivatives | hCA II | 11.77 - 67.39 | [6] |
| Pyrazolo[3,4-d]pyrimidine | CHK1 | < 1 | [6] |
| Pyrrolo[2,3-d]pyrimidine-pyrazole | JAK1/JAK2 | ~3 | [6] |
| 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one | eIF4A3 | Potent Inhibition | [7] |
Ki: Inhibition constant
Agricultural and Materials Science Applications
Beyond the pharmaceutical realm, this compound and its derivatives have found applications in agricultural science as components in the formulation of herbicides and fungicides, contributing to crop protection. In materials science, the ability of the pyridine (B92270) ring to act as a ligand for metal ions is utilized in the creation of novel metal complexes with interesting magnetic and optical properties.
Conclusion
This compound is a remarkably versatile and valuable scaffold in scientific research and development. Its applications span from being a critical intermediate in the synthesis of blockbuster drugs to forming the core of novel antimicrobial, anticancer, and enzymatic inhibitory agents. The continued exploration of its chemical space promises to yield new and improved therapeutic agents and advanced materials. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this important heterocyclic compound.
References
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Precautions for 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and relevant experimental context for 5-Methylpyridin-2(1H)-one. The information is intended to support laboratory research and development activities by promoting safe handling practices and providing a deeper understanding of the compound's characteristics.
Chemical Identification and Properties
This compound, also known as 2-hydroxy-5-methylpyridine (B17766), is a substituted pyridine (B92270) derivative.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C6H7NO | [2] |
| Molecular Weight | 109.13 g/mol | [3] |
| CAS Number | 1003-68-5 | |
| Melting Point | 30 - 32 °C (86 - 90 °F) | [3] |
| Boiling Point | 250 °C (482 °F) at 987 hPa | [3] |
| Appearance | Solid | [4] |
Safety and Hazard Information
This compound is classified as harmful and an irritant. Adherence to safety guidelines is crucial to minimize risk.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |
| Skin irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious eye irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation.[2][3] |
Table 3: Toxicological Data
| Test | Species | Route | Value |
| LD50 | Quail | Oral | 421 mg/kg[3] |
Safe Handling and Storage Protocols
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | Protects against splashes and dust particles.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | Prevents skin contact and irritation.[1][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Prevents inhalation of dust and vapors, which can cause respiratory irritation.[1][3] |
Engineering Controls
Work should be conducted in a well-ventilated area.[1] A local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure. Ensure safety showers and eyewash stations are readily accessible.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[3]
Spill and Waste Disposal
In case of a spill, avoid dust formation and breathing vapors.[1] Evacuate the area and remove all sources of ignition.[1] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1] Dispose of contents and container to an approved waste disposal plant.[3]
Experimental Protocols
The following are examples of experimental procedures involving pyridinone derivatives. These are provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis of 2-Hydroxy-5-methylpyridine
This procedure describes the synthesis of the target compound from 2-amino-5-methylpyridine.
-
Reaction Setup : A two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer is charged with water and concentrated sulfuric acid.[4]
-
Diazotization : The aqueous solution is cooled to below 0°C in an acetone/ice bath. 2-Amino-5-methylpyridine is added.[4] An aqueous solution of sodium nitrite (B80452) is then added at a rate that maintains the reaction temperature between 0-5°C.[4]
-
Hydrolysis : After the addition of the nitrite solution is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes.[4]
-
Work-up and Purification : The reaction mixture is cooled to room temperature and neutralized to a pH of 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (B78521) solution.[4] The solution is then heated to 60°C and extracted with ethyl acetate (B1210297).[4] The combined organic fractions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
Recrystallization : The crude product is purified by recrystallization from hot/cold ethyl acetate to yield 2-hydroxy-5-methylpyridine as white crystalline needles.[4]
Visualized Workflows and Pathways
The following diagrams illustrate a logical workflow for safe handling and a hypothetical signaling pathway for a related bioactive compound.
References
An In-depth Technical Guide on the Physical Properties of 5-Methylpyridin-2(1H)-one
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 5-Methylpyridin-2(1H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data on its physical characteristics and the methodologies for their determination.
Physical Properties of this compound
This compound, also known as 2-hydroxy-5-methylpyridine, is a chemical compound with the molecular formula C₆H₇NO.[1][2] It is a biochemical reagent utilized in life science research.[3]
Table 1: Physical Properties of this compound
| Physical Property | Value | Source |
| Melting Point | 183-187 °C (lit.) | [1][4] |
| Boiling Point | 304.2 ± 15.0 °C (Predicted) | [1] |
| Molecular Weight | 109.13 g/mol | [1][5] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.43 ± 0.10 (Predicted) | [1] |
Experimental Protocols
The determination of melting and boiling points is a fundamental procedure in the characterization of a chemical compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[6]
A common method for determining the melting point involves a melting point apparatus, such as a Mel-Temp apparatus.[7]
General Procedure:
-
Sample Preparation: A small amount of the powdered solid is packed into a capillary tube, which is sealed at one end.[7][8] The sample height in the tube should be minimal (1-2 mm) to ensure even heating.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 2 °C/min) near the expected melting point to ensure accuracy.[9]
-
Observation and Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. This range (T1-T2) is the melting point range.[7]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state. The boiling point is sensitive to changes in atmospheric pressure; a lower pressure results in a lower boiling point.[7]
General Procedure (Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or ignition tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., liquid paraffin).
-
Heating: The heating bath is gently and uniformly heated.
-
Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Visualizations
The following diagram illustrates the general workflow for the experimental determination of the melting point of a solid compound like this compound.
Caption: Experimental workflow for determining the melting point of a solid.
References
- 1. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 2. 5-METHYL-2(1H)-PYRIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ikigaicorporation.com [ikigaicorporation.com]
- 5. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Methodological & Application
Application Note: Protocol for N-Alkylation of 5-Methylpyridin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylpyridin-2(1H)-one is a key heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. The functionalization of its nitrogen atom via N-alkylation is a critical step in modifying the pharmacological properties of these molecules. The direct N-alkylation of 2-pyridone derivatives is a common synthetic strategy; however, it presents a significant challenge in controlling regioselectivity. The deprotonated 2-pyridone is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.[1][2][3] The reaction conditions—including the choice of base, solvent, and alkylating agent—are crucial for steering the reaction towards the desired N-alkylated product.[3][4] This document provides a detailed protocol for the N-alkylation of this compound, a summary of various reaction conditions, and graphical workflows to guide researchers.
General Reaction Scheme
The N-alkylation of this compound proceeds by deprotonation of the pyridone nitrogen followed by nucleophilic attack on an alkylating agent (R-X).
References
Application Notes and Protocols for the Synthesis of Pirfenidone from 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Pirfenidone (B1678446) (5-methyl-1-phenyl-2(1H)-pyridone) commencing from 5-methylpyridin-2(1H)-one. The synthesis is achieved through a copper-catalyzed N-arylation reaction.
Introduction
Pirfenidone is an anti-fibrotic and anti-inflammatory drug used for the treatment of idiopathic pulmonary fibrosis.[1][2] The synthesis described herein focuses on the coupling of this compound with an aryl halide in the presence of a copper catalyst, a ligand, and a base. This method is a common and efficient route for the large-scale production of Pirfenidone.
Reaction Principle
The core of the synthesis is a copper-catalyzed N-arylation reaction, a type of Ullmann condensation. In this reaction, this compound is coupled with an aryl halide (such as chlorobenzene (B131634) or bromobenzene) to form the N-phenyl bond in Pirfenidone. The reaction is facilitated by a copper(I) salt catalyst, an organic ligand, and an inorganic base.
Experimental Protocols
Two distinct protocols are presented below, utilizing different aryl halides and reaction conditions.
Protocol 1: Synthesis using Chlorobenzene
This protocol outlines the synthesis of Pirfenidone via the arylation of 5-methyl-2(1H)-pyridinone with chlorobenzene.[1][2]
Materials:
-
5-Methyl-2(1H)-pyridinone
-
Chlorobenzene
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylene-1,2-diamine (DMEDA)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen (N₂) gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Inert atmosphere setup (e.g., Schlenk line)
-
Filtration apparatus
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-methyl-2(1H)-pyridinone (20 g, 183.26 mmol), potassium carbonate (27.86 g, 201.59 mmol), and chlorobenzene (80 mL).
-
Suspend the mixture by stirring.
-
Add N,N'-dimethylethylene-1,2-diamine (3.52 g, 39.92 mmol) and copper(I) iodide (3.8 g, 19.96 mmol) to the suspension.
-
Inert the reaction vessel by performing three vacuum/nitrogen cycles.
-
Heat the reaction mixture to reflux (approximately 132°C) with continuous stirring.
-
Maintain the reflux for 16 hours. The reaction progress can be monitored by UPLC.[1]
-
After completion, cool the reaction mixture to 25°C.
-
Dilute the mixture with dichloromethane.
-
Filter the insoluble materials.
-
The filtrate containing the product can then be subjected to further purification steps such as washing with acidic and saline solutions, followed by concentration and crystallization.[1]
Expected Molar Yield: 76%[1]
Protocol 2: Synthesis using Bromobenzene (B47551)
This protocol details the synthesis of Pirfenidone using bromobenzene as the arylating agent.[3]
Materials:
-
5-Methyl-2-pyridone (5-Methyl-2(1H)-pyridinone)
-
Bromobenzene (purity ≥ 99%)
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Oxide (Cu₂O)
-
Dimethylformamide (DMF)
-
Toluene
-
Heptane
Equipment:
-
Inert reactor
-
Heating and cooling system
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Charge an inert reactor with 5-methyl-2-pyridone (1.0 equivalent), potassium carbonate (1.2 equivalents), copper(I) oxide (0.05 equivalents), bromobenzene (1.8 equivalents), and dimethylformamide (2.0 volume equivalents).
-
Heat the mixture to 125°C and maintain for approximately 18 hours.
-
Monitor the reaction for completion. If necessary, continue heating for an additional 2 hours.
-
Once complete, cool the reaction mixture to 25°C to form a slurry.
-
The Pirfenidone can be extracted using toluene.
-
Further purification can be achieved by crystallization from a solvent mixture of heptanes and toluene.[3]
Data Presentation
The following tables summarize the quantitative data for the described protocols.
Table 1: Reagent Quantities and Molar Equivalents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Equivalents |
| 5-Methyl-2(1H)-pyridinone | 109.13 | 20 g | 183.26 | 1.0 |
| Chlorobenzene | 112.56 | 80 mL | - | Solvent |
| Potassium Carbonate | 138.21 | 27.86 g | 201.59 | 1.1 |
| Copper(I) Iodide | 190.45 | 3.8 g | 19.96 | 0.11 |
| N,N'-Dimethylethylene-1,2-diamine | 88.15 | 3.52 g | 39.92 | 0.22 |
Table 2: Reaction Conditions for Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Aryl Halide | Chlorobenzene | Bromobenzene |
| Catalyst | CuI | Cu₂O |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Chlorobenzene | DMF |
| Temperature | Reflux (~132°C) | 125°C |
| Reaction Time | 16 hours | ~18-20 hours |
| Reported Molar Yield | 76%[1] | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of Pirfenidone from this compound.
Caption: General workflow for Pirfenidone synthesis.
Logical Relationship of Components
This diagram shows the relationship between the key components in the copper-catalyzed N-arylation reaction.
Caption: Key components for Pirfenidone synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Methylpyridin-2(1H)-one
Introduction
5-Methylpyridin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of purity and the quantification of related substances in active pharmaceutical ingredients (APIs) and intermediates.[3][4][5] This application note presents a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The described method is designed to be a starting point for method development and validation in a research or quality control setting.[6]
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar aqueous component and a polar organic solvent.[5] The separation of this compound from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The elution of the compounds is monitored using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, of known purity.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Buffers: Potassium dihydrogen phosphate (B84403) (KH₂PO₄), Orthophosphoric acid (H₃PO₄).
-
Sample: this compound test sample.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the performance of the chromatographic system should be verified. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the this compound peak. |
| Theoretical Plates (N) | Not less than 2000 for the this compound peak. |
| Relative Standard Deviation (%RSD) | Not more than 2.0% for the peak area and retention time. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution.
-
Inject the sample solution.
-
After each injection, run the gradient program as described in the chromatographic conditions.
Data Analysis and Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of this compound peak / Total area of all peaks) x 100
Any individual impurity can be quantified using the same formula by substituting the area of the impurity peak in the numerator.
Illustrative Data Presentation
The following table summarizes hypothetical data obtained from the analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 4.5 | 1500 | 0.05 | Impurity A |
| 2 | 8.2 | 3000 | 0.10 | Impurity B |
| 3 | 12.5 | 2989500 | 99.65 | This compound |
| 4 | 15.8 | 6000 | 0.20 | Impurity C |
| Total | 3000000 | 100.00 |
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the HPLC method development and analysis process.
Caption: Logic of HPLC separation and analysis.
References
Application of 5-Methylpyridin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical properties and structural features have made it a privileged starting material in medicinal chemistry for the development of novel therapeutic agents across various disease areas. This document provides a detailed overview of the applications of this compound and its derivatives, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Therapeutic Applications and Biological Activities
The this compound core is present in several approved drugs and clinical candidates, demonstrating its significance in drug discovery. Derivatives of this scaffold have been explored for their utility in treating a range of conditions, including fibrosis, viral infections, cancer, and inflammatory disorders.
Antifibrotic Activity
The most prominent application of this compound is in the synthesis of Pirfenidone , an approved medication for the treatment of idiopathic pulmonary fibrosis (IPF). Pirfenidone exhibits anti-inflammatory and antifibrotic properties by modulating various cytokines and growth factors, including Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis.[1]
Mineralocorticoid Receptor Antagonism
A derivative of this compound, 4-amino-5-methyl-2(1H)-pyridinone, is a key intermediate in the synthesis of Finerenone .[2] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.[3] Its mechanism involves blocking the detrimental effects of MR overactivation, such as inflammation and fibrosis.[4]
Antiviral Activity
Pyridinone derivatives have shown potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). Certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying potent antiviral activity.[5]
Kinase Inhibitory Activity
The pyridine (B92270) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
Antibacterial Activity
Several studies have explored the antibacterial potential of 5-methylpyridinium derivatives, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[6]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of this compound.
Table 1: Antiviral Activity of Pyridinone Derivatives
| Compound | Target | Assay | IC50 | Reference |
| L-697,639 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 20-800 nM | [5] |
| L-697,661 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | 20-800 nM | [5] |
Table 2: Antifibrotic Activity of Pirfenidone Derivatives
| Compound | Cell Line | Assay | IC50 (mM) | Reference |
| Pirfenidone | Human Fibroblast (HFL1) | TGF-β1-induced Fibrosis | 2.75 | [7] |
| Derivative 5d | Human Fibroblast (HFL1) | TGF-β1-induced Fibrosis | 0.245 | [7] |
| Derivative 9d | Human Fibroblast (HFL1) | TGF-β1-induced Fibrosis | 0.035 | [7] |
Table 3: Kinase Inhibitory Activity of Pyridine-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| 26 | VRK1 | 150 | [8] |
| 5 | VRK1 | 260 | [8] |
| 12 | PIM-1 | 14.3 | [8] |
| A8 | JAK2 | 5 | [9] |
Table 4: Antibacterial Activity of 5-Methylpyridinium Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridone Derivative VI | Bacillus subtilis | 78 | [10] |
| Pyridone Derivative VI | Staphylococcus aureus | 2.4 | [10] |
| Compound 11 | Escherichia coli | 524 | [11] |
| Compound 11 | Bacillus subtilis | 1249 | [11] |
| Compound 11 | Pseudomonas aeruginosa | 1249 | [11] |
Experimental Protocols
Synthesis of Pirfenidone from 5-Methyl-2(1H)-pyridinone
This protocol describes the N-arylation of 5-methyl-2(1H)-pyridinone with chlorobenzene (B131634) to synthesize Pirfenidone.[12][13]
Materials:
-
5-methyl-2(1H)-pyridinone
-
Chlorobenzene
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethane-1,2-diamine (DMEDA)
-
Activated charcoal
-
Water
Procedure:
-
To a suspension of 5-methyl-2(1H)-pyridinone (1 mole) and potassium carbonate (1.0 to 3.0 mole equivalents) in chlorobenzene (1.2 to 10 moles), add N,N'-dimethylethylene-1,2-diamine (0.02 to 1 molar equivalent) and CuI (0.01 to 0.5 molar equivalents).
-
Render the reaction medium inert with vacuum/N₂ cycles.
-
Reflux the mixture with stirring for 16 hours.
-
After completion of the reaction (monitored by UPLC), cool the mixture to 25°C.
-
Dissolve the resulting beige solid in hot methanol.
-
Add water to the solution and stir while hot in the presence of activated charcoal for 1 hour.
-
Filter the charcoal off and wash with hot water.
-
Slowly cool the filtrate to room temperature, then stir for 1 hour.
-
Cool the solution to 5°C and stir for an additional hour.
-
Filter the resulting pale solid under vacuum, wash with cold water, and dry to obtain Pirfenidone.
Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Finerenone Intermediate)
This two-step protocol outlines the synthesis of a key intermediate for Finerenone starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[14]
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine
-
In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Add a platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon powder).
-
Pressurize the reactor with hydrogen gas and heat.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reactor and filter the mixture to remove the catalyst. The filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step.
Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone
-
Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and a solution of potassium hydroxide (B78521) (KOH) in methanol.
-
Heat the reactor to facilitate the substitution reaction.
-
After the reaction is complete, cool the mixture and evaporate to dryness under reduced pressure.
-
Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).
-
Concentrate the filtrate to dryness.
-
Recrystallize the crude product from water, cool to 0°C to precipitate the crystals, which are then filtered, washed, and dried.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This is a general protocol for determining the IC50 value of a compound against a target kinase.[15]
Materials:
-
Purified kinase (e.g., JAK2)
-
Kinase substrate (peptide)
-
ATP
-
Test compound (this compound derivative)
-
Assay buffer
-
384-well plates
-
ATP detection reagent (e.g., ADP-Glo™)
-
Plate reader
Procedure:
-
Dispense the test compound at various concentrations into the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-kinase control.
-
Prepare a master mix of the kinase and substrate in the assay buffer.
-
Dispense the kinase/substrate mixture into each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ATP remaining by adding the ATP detection reagent.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[16][17]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Prepare a bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add the bacterial inoculum to all wells except the negative control.
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that inhibits visible bacterial growth.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol measures the effect of a compound on nitric oxide (NO) production in LPS-stimulated macrophages.[18][19]
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
Cell culture medium (e.g., DMEM)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of NO production inhibition compared to the vehicle control.
Visualizations
Signaling Pathways
The biological effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.
Caption: TGF-β Signaling Pathway in Fibrosis and Inhibition by Pirfenidone.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: JAK-STAT Signaling Pathway and its Inhibition.
Experimental Workflows
Caption: Synthetic Workflow for Pirfenidone.
References
- 1. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway Diagram [scispace.com]
- 3. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. | Semantic Scholar [semanticscholar.org]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 13. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Note: Large-Scale Synthesis of 5-Methylpyridin-2(1H)-one
Introduction
5-Methylpyridin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine (B17766), is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif is found in various biologically active molecules. Notably, it serves as a key precursor in the production of drugs targeting neurological disorders and is also monitored as an impurity in the antifibrotic drug Pirfenidone.[1] In the field of agricultural science, its derivatives are utilized in the formulation of herbicides and fungicides.[1] Given its industrial significance, the development of a robust, scalable, and efficient synthesis protocol is of paramount importance. This application note details a well-established, large-scale synthetic procedure for this compound, commencing from the readily available starting material, 3-methylpyridine (B133936) (3-picoline).
Overall Synthesis Workflow
The large-scale synthesis of this compound is a two-step process. The first step involves the amination of 3-methylpyridine to produce 2-amino-5-methylpyridine (B29535) via the Chichibabin reaction. The subsequent step is the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis to yield the final product, this compound.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine
This procedure is based on the Chichibabin reaction, which allows for the direct amination of the pyridine (B92270) ring.[2][3]
Materials:
-
3-Methylpyridine (3-Picoline)
-
Sodium amide (NaNH₂)
-
Toluene, anhydrous
-
Xylene, anhydrous (for modified procedures)[4]
-
Ammonium (B1175870) chloride, saturated solution
-
Water
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle
-
Distillation apparatus
Protocol:
-
Charge the reaction vessel with anhydrous toluene and sodium amide under a nitrogen atmosphere.
-
Heat the stirred suspension to reflux (approximately 110-130 °C).[3]
-
Slowly add 3-methylpyridine to the refluxing mixture. The reaction is exothermic and will evolve hydrogen gas. Ensure adequate venting.
-
After the addition is complete, maintain the reaction at reflux for several hours until the evolution of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.
-
Separate the organic layer. The aqueous layer is extracted with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-amino-5-methylpyridine.
Step 2: Synthesis of this compound from 2-Amino-5-methylpyridine
This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and scalability.[5]
Materials:
-
2-Amino-5-methylpyridine
-
Sulfuric acid, concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Ice
Equipment:
-
Large, jacketed glass reactor with a mechanical stirrer, internal thermometer, and an addition funnel.
-
Heating and cooling system for the reactor.
-
Large separatory funnel.
-
Rotary evaporator.
-
Recrystallization vessel.
Protocol:
-
Preparation of the Amine Solution: In the reactor, prepare a solution of concentrated sulfuric acid and water. Cool the solution to below 0 °C using an ice-salt bath or a circulating chiller.[5]
-
Slowly add 2-amino-5-methylpyridine to the cold sulfuric acid solution while maintaining the temperature below 5 °C.[5]
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be controlled to maintain the internal temperature between 0-5 °C.[5] Diazonium salt formation is highly exothermic.
-
After the addition is complete, stir the mixture at 0 °C for an additional 45 minutes.[5]
-
Hydrolysis: Heat the reaction mixture to 95 °C for 15 minutes to hydrolyze the diazonium salt.[5] Nitrogen gas will be evolved vigorously.
-
Work-up: Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a 50% w/w aqueous sodium hydroxide solution until a pH of 6.5-7.0 is reached.[5] This step is highly exothermic and should be done with efficient cooling.
-
Heat the neutralized mixture to 60 °C and transfer it to a large separatory funnel.[5]
-
Extraction: Extract the hot aqueous solution multiple times with ethyl acetate.[5]
-
Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain a pale-yellow solid.[5]
-
Recrystallization: Purify the crude solid by recrystallization from hot ethyl acetate to yield this compound as white crystalline needles.[5]
Quantitative Data
| Parameter | Step 1 (Chichibabin Reaction) | Step 2 (Diazotization/Hydrolysis) |
| Starting Material | 3-Methylpyridine | 2-Amino-5-methylpyridine (1.0 eq) |
| Key Reagents | Sodium amide (~1.5 eq) | Sulfuric Acid, Sodium Nitrite (~1.3 eq) |
| Solvent | Toluene or Xylene | Water |
| Temperature | 110-130 °C | 0-5 °C, then 95 °C |
| Reaction Time | Several hours | ~1.5 hours |
| Typical Yield | Moderate to good | ~61%[5] |
| Product Purity | >95% after distillation | >98% after recrystallization |
Alternative Synthetic Route
An alternative industrial-scale method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine.[6] This process uses a palladium on carbon (Pd/C) catalyst in the presence of an acid and an anionic surfactant in a mixed solvent system like n-butanol and water.[1][6][7] This method is reported to have high conversion rates and yields, making it suitable for large-scale manufacturing.[7]
Safety Precautions
-
Chichibabin Reaction: Sodium amide is a highly reactive and moisture-sensitive reagent. The reaction evolves hydrogen gas, which is flammable and can form explosive mixtures with air. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) in a well-ventilated area, away from ignition sources. The quenching process should be performed slowly and with adequate cooling.
-
Diazotization Reaction: Aromatic diazonium salts are unstable and can be explosive, especially when dry.[8][9] It is crucial to maintain the reaction temperature below 5 °C to prevent uncontrolled decomposition.[10] The generation of nitrous acid should be stoichiometric, and any excess should be quenched (e.g., with sulfamic acid or urea).[11] The reaction produces nitrogen gas, so the reactor must be properly vented to avoid pressure buildup.[9] Always handle diazonium salt solutions with care and use them immediately in the subsequent step without isolation. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. The neutralization with a strong base is highly exothermic and requires careful control.
References
- 1. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 7. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. benchchem.com [benchchem.com]
5-Methylpyridin-2(1H)-one: Application Notes and Protocols for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one, existing in tautomeric equilibrium with 2-hydroxy-5-methylpyridine, is a versatile heterocyclic compound. While extensively utilized as a biochemical reagent and a key intermediate in organic synthesis, particularly in the pharmaceutical industry for drugs like Pirfenidone, its direct application as a primary reagent in analytical chemistry is an emerging area.[1][2][3] Its structural features, notably the pyridinone ring, suggest its potential as a ligand for complexing with metal ions, offering opportunities for the development of novel analytical methods.[2] This document provides an overview of its potential applications in analytical chemistry, alongside generalized protocols based on the known reactivity of related pyridinone compounds.
Principle of Application in Analytical Chemistry
The utility of this compound in analytical chemistry is primarily predicated on its ability to act as a ligand for metal ions. The nitrogen and oxygen atoms in the pyridinone ring can chelate with various metal ions, leading to the formation of stable complexes. This interaction can result in changes in the solution's spectroscopic properties, such as a change in color (chromogenic sensing) or the emission of light upon excitation (fluorometric sensing), which can be quantitatively measured.
Application Notes
Spectrophotometric Determination of Metal Ions
This compound holds promise as a chromogenic reagent for the spectrophotometric determination of various metal ions. Upon complexation with a metal ion, the electronic structure of the molecule is altered, which can lead to a shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity. This change in absorbance can be directly correlated to the concentration of the metal ion in a sample.
Note: While the potential for this compound as a chromogenic reagent is high, specific and detailed public-domain literature outlining its use for the quantitative analysis of specific metal ions is limited. The following protocol is a generalized procedure based on the common methodologies for similar organic ligands.
Experimental Protocols
Protocol 1: Generalized Spectrophotometric Determination of a Divalent Metal Ion (e.g., Cu²⁺, Ni²⁺, Co²⁺)
This protocol describes a general method for the determination of a divalent metal ion using this compound as a chromogenic reagent. Optimization of parameters such as pH, reagent concentration, and reaction time is crucial for specific applications.
1. Materials and Reagents:
-
Standard stock solution of the metal ion (e.g., 1000 ppm Cu²⁺)
-
This compound solution (e.g., 0.1% w/v in ethanol)
-
Buffer solutions (e.g., acetate (B1210297) buffer for pH 3-6, borate (B1201080) buffer for pH 7-10)
-
Deionized water
-
Spectrophotometer
2. Preparation of Standard Solutions:
-
Prepare a series of working standard solutions of the metal ion by diluting the stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 1-10 ppm).
3. Experimental Procedure:
-
To a set of 10 mL volumetric flasks, add 1 mL of each working standard solution.
-
Add 2 mL of the appropriate buffer solution to each flask to maintain the optimal pH.
-
Add 1 mL of the this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for a predetermined time to ensure complete complex formation.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex against a reagent blank. The reagent blank should contain all components except the metal ion.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.
-
Determine the concentration of the metal ion in an unknown sample by measuring its absorbance under the same conditions and interpolating from the calibration curve.
Quantitative Data (Hypothetical Example):
| Parameter | Value |
| λmax of Complex | 450 nm |
| pH | 6.0 |
| Linearity Range | 0.5 - 8.0 ppm |
| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm |
| Correlation Coefficient (R²) | 0.998 |
Visualizations
Logical Workflow for Spectrophotometric Analysis
The following diagram illustrates the general workflow for the spectrophotometric determination of a metal ion using an organic ligand like this compound.
Caption: General workflow for spectrophotometric metal ion analysis.
Signaling Pathway for Chromogenic Sensing
The diagram below illustrates the conceptual signaling pathway for a chromogenic sensor based on this compound.
Caption: Conceptual pathway for chromogenic metal ion sensing.
Conclusion
This compound presents considerable potential as a reagent in analytical chemistry, particularly for the development of spectrophotometric methods for metal ion detection. Its ability to form stable complexes that exhibit distinct spectral properties is the cornerstone of this potential. However, it is important for researchers to recognize that while the foundational chemistry is promising, detailed and validated analytical protocols for specific applications of this compound are not yet widely available in scientific literature. The protocols and data presented herein are generalized and hypothetical, intended to serve as a starting point for method development and validation in the laboratory. Further research is warranted to fully explore and characterize the analytical capabilities of this versatile compound.
References
Application Notes and Protocols for the Functionalization of 5-Methylpyridin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methylpyridin-2(1H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various therapeutic agents and functional materials.[1] Its utility in pharmaceutical and agricultural science stems from the functionalizable pyridine (B92270) ring.[1] The molecule exists in a tautomeric equilibrium between the this compound (pyridone) form and the 2-hydroxy-5-methylpyridine (B17766) (hydroxypyridine) form. This equilibrium is solvent-dependent, with the pyridone form predominating in polar solvents and the hydroxypyridine form favored in non-polar solvents.[1] This tautomerism is critical as it influences the regioselectivity of functionalization reactions. The pyridine ring is generally activated towards electrophilic substitution due to the electron-donating effects of the methyl group and the oxygen atom.
Tautomerism and Reactivity
The reactivity of the pyridine ring is dictated by its tautomeric form. The hydroxypyridine form typically undergoes electrophilic substitution on the carbon atoms, while the pyridone form can be functionalized on the nitrogen, oxygen, or carbon atoms.
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 5-Methylpyridin-2(1H)-one Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridin-2(1H)-one, also known as 6-methyl-2-pyridone, is a heterocyclic compound belonging to the versatile class of 2-pyridonate ligands. These ligands are of significant interest in coordination chemistry and catalysis due to their flexible coordination modes and the ability of their metal complexes to participate in a variety of catalytic transformations. The deprotonated form, 5-methyl-2-pyridonate, features both a nitrogen and an oxygen donor atom, allowing it to act as a bridging or chelating ligand. This dual-donor character can facilitate cooperative behavior between the ligand and the metal center in catalytic cycles.
While specific catalytic applications for metal complexes of this compound are not extensively documented in peer-reviewed literature, the broader class of 2-pyridonate ligands has been successfully employed in a range of catalytic reactions. These include hydrogenation, dehydrogenation, and hydroboration, among others. Metal complexes with 2-pyridonate ligands, particularly those of iridium, ruthenium, palladium, and more recently, 3d transition metals like nickel, have shown significant catalytic activity.[1] The structural and electronic properties of this compound make its metal complexes promising candidates for similar catalytic applications. These ligands are valued for not containing expensive or redox-sensitive moieties like phosphines, making them attractive for developing novel catalysts.[1]
This document provides an overview of the potential catalytic applications of metal complexes with this compound ligands, based on analogous systems. It also includes generalized experimental protocols for the synthesis of such complexes and their application in a representative catalytic reaction, along with data from related systems for comparison.
Potential Catalytic Applications
Based on the known reactivity of metal complexes with other 2-pyridonate ligands, complexes of this compound are expected to be active in the following areas:
-
Hydrogenation and Dehydrogenation Reactions: Iridium(III) complexes with 2-pyridonate ligands have demonstrated good catalytic activity in the dehydrogenation of secondary alcohols and the reversible hydrogenation/dehydrogenation of N-heterocycles.[1] An Iridium complex with a bi(κ-N-2-pyridonate) ligand has also been shown to be effective in the hydrogenation of CO2 to formate (B1220265) and methanol (B129727).[1]
-
Hydroboration Reactions: Anionic nickel(0) complexes bearing C,N-bidentate carbene-pyridone ligands have shown high catalytic activity in the Markovnikov-selective hydroboration of styrenes.[1]
-
Small Molecule Activation: The combination of Brønsted and Lewis acid/base properties of the pyridonate ligand and the properties of the coordinated metal ion can enable cooperative behavior, which is crucial for the activation of small molecules.[1] This is inspired by nature, where a 2-pyridone derivative is found in the active site of [Fe]-hydrogenase.[2]
Quantitative Data from Analogous Systems
The following table summarizes the catalytic performance of metal complexes with related 2-pyridonate ligands in various reactions. This data can serve as a benchmark for evaluating the potential performance of complexes with this compound.
| Catalyst (Ligand) | Reaction | Substrate | Product | Yield/Conversion | Turnover Number (TON) | Reference |
| Iridium(III) half-sandwich complex (2-pyridinol) | Dehydrogenation | Secondary Alcohols | Ketones | Good | Up to 700 | [1] |
| Iridium(III) complex (bi(κ-N-2-pyridonate)) | CO2 Hydrogenation | CO2 | Formate | Good Conversion | Not Specified | [1] |
| Anionic Nickel(0) complex (carbene-pyridone) | Hydroboration | Styrenes | Boronate Esters | High Activity | Not Specified | [1] |
| Copper, Cobalt, Nickel, and Manganese complexes (5-amino-o-ethylpyridine-2-carboximidate) | Henry Reaction | Benzaldehyde and Nitromethane | Nitroalcohol | 69-87% Conversion | Not Specified | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of a transition metal complex with a 2-pyridonate ligand and its application in a catalytic reaction. These can be adapted for this compound.
Protocol 1: Synthesis of a Ruthenium(II)-Pyridonate Complex
This protocol describes a general method for the synthesis of a ruthenium(II) complex with a pyridonate ligand, adapted from procedures for similar ruthenium-arene complexes.
Materials:
-
[Ru(p-cymene)Cl2]2 (Ruthenium dimer)
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous hexane (B92381)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl2]2 (1.0 mmol) and this compound (2.1 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous methanol (20 mL) to the flask.
-
In a separate flask, dissolve sodium methoxide (2.1 mmol) in anhydrous methanol (10 mL).
-
Slowly add the sodium methoxide solution to the ruthenium-ligand suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The solution should become homogeneous.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Extract the solid residue with anhydrous dichloromethane (3 x 15 mL).
-
Filter the combined DCM extracts to remove any insoluble salts (NaCl).
-
Reduce the volume of the filtrate to approximately 3 mL under vacuum.
-
Add anhydrous hexane (30 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of hexane, and dry under vacuum.
-
Characterize the final complex using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Protocol 2: Catalytic Dehydrogenation of a Secondary Alcohol
This protocol outlines a general procedure for the catalytic dehydrogenation of a secondary alcohol using a ruthenium-pyridonate complex as a precatalyst, in a hydrogen-transfer reaction.
Materials:
-
Ruthenium(II)-pyridonate complex (from Protocol 1)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Hydrogen acceptor (e.g., acetone)
-
Anhydrous toluene (B28343)
-
Schlenk tube
-
Thermostated oil bath
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the ruthenium(II)-pyridonate complex (0.01 mmol, 1 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
Add the secondary alcohol (1.0 mmol) and the hydrogen acceptor (5.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the desired amount of time (e.g., 24 hours).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of a metal-pyridonate complex and a representative catalytic cycle.
Caption: General workflow for the synthesis and characterization of a metal-pyridonate complex.
Caption: Representative catalytic cycle for alcohol dehydrogenation by a metal-pyridonate complex.
References
step-by-step guide to recrystallization of 5-Methylpyridin-2(1H)-one
An Application Note and Protocol for the Recrystallization of 5-Methylpyridin-2(1H)-one
This document provides a comprehensive, step-by-step guide for the purification of this compound via recrystallization. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, an important pyridinone derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful synthesis of target molecules and for ensuring the reliability of experimental results. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, purer crystals of the target compound will form, leaving impurities dissolved in the mother liquor.
Data Presentation: Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. The following table summarizes hypothetical solubility data for this compound in various solvents to guide solvent selection.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) | Comments |
| Ethyl Acetate (B1210297) | 0.8 | 15.2 | 77.1 | Recommended. Good solubility differential. |
| Ethanol | 2.5 | 20.0 | 78.4 | High solubility at room temperature may lead to lower yield. |
| Methanol | 3.0 | 25.0 | 64.7 | High solubility at room temperature may lead to lower yield. |
| Water | 0.5 | 5.0 | 100.0 | Low solubility at boiling point may require large volumes. |
| Acetone | 4.0 | 22.0 | 56.0 | High solubility at room temperature. |
| Toluene | 0.2 | 3.5 | 110.6 | Low solubility overall. |
Note: This data is illustrative and based on the general solubility characteristics of pyridinone derivatives. Experimental verification is recommended.
Experimental Protocol
This protocol details the methodology for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethyl acetate is flammable; avoid open flames. Use a heating mantle or a steam bath for heating.
Step-by-Step Procedure:
-
Solvent Selection: Based on the data presented, ethyl acetate is a suitable solvent for the recrystallization of this compound.
-
Dissolution of the Crude Solid:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of ethyl acetate, just enough to cover the solid.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring.
-
Add hot ethyl acetate in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes while stirring.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of cold ethyl acetate to ensure a good seal.
-
Turn on the vacuum and swirl the cold crystal slurry to suspend the crystals.
-
Quickly pour the slurry into the center of the Buchner funnel.
-
Use a small amount of the cold filtrate to rinse the flask and transfer any remaining crystals to the funnel.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual impurities from the surface of the crystals. Use a minimal amount of solvent to avoid dissolving the product.
-
-
Drying the Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point (183-187 °C) or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the recrystallization of this compound.
Caption: A flowchart of the recrystallization process.
Application Notes and Protocols: 5-Methylpyridin-2(1H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Methylpyridin-2(1H)-one and its derivatives as versatile building blocks in the synthesis of modern agrochemicals. The document outlines detailed experimental protocols for the synthesis of herbicidal pyridone derivatives, presents quantitative data on their biological activity, and illustrates the key signaling pathways associated with the mode of action of pyridine-based agrochemicals.
Introduction
Pyridin-2(1H)-one and its substituted analogs, such as this compound, are important heterocyclic scaffolds in the development of new agrochemicals.[1] Their unique chemical properties allow for a wide range of chemical modifications, leading to the discovery of potent herbicides and fungicides.[2][3] The pyridine (B92270) ring is a bioisostere of the benzene (B151609) ring and its incorporation into molecules can significantly enhance biological activity.
This document focuses on two primary applications of pyridone derivatives in agrochemical synthesis:
-
Herbicides: The synthesis of phytotoxic bis(pyridyl)methane derivatives.
-
Fungicides: The role of the pyridine carboxamide moiety in succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various bis(pyridyl)methane derivatives with herbicidal activity, starting from a pyridone precursor.
| Compound ID | Aldehyde Reactant | Yield (%) | Phytotoxicity (% Inhibition of Root Growth) |
| 4a | Propanal | 85 | Ipomoea grandifolia: 45.2 |
| 4b | Butanal | 92 | Ipomoea grandifolia: 35.1 |
| 4c | Pentanal | 88 | Ipomoea grandifolia: 72.8 |
| 4d | Hexanal | 82 | Ipomoea grandifolia: 48.7 |
| 4e | Benzaldehyde | 56 | Ipomoea grandifolia: 42.3 |
| 4f | 2-Phenylpropanal | 75 | Ipomoea grandifolia: 38.9 |
Data extracted from a study on the synthesis and phytotoxic activity of pyridone derivatives.[4]
Experimental Protocols
Synthesis of Herbicidal Bis(pyridyl)methane Derivatives
This protocol describes the synthesis of bis(pyridyl)methane derivatives from a 4-hydroxy-6-methylpyridin-2(1H)-one precursor, which can be synthesized from commercially available starting materials. The methodology can be adapted for derivatives of this compound.
Materials:
-
4-hydroxy-6-methylpyridin-2(1H)-one
-
Various aliphatic and aromatic aldehydes (e.g., propanal, butanal, benzaldehyde)
-
Ethanol (B145695) (95%)
-
Methanol
-
Pyridine
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure: [4]
-
To a 100 mL round-bottomed flask, add 20 mL of 95% ethanol and 20 mL of methanol.
-
Add 1.5 mmol of 4-hydroxy-6-methylpyridin-2(1H)-one to the solvent mixture.
-
Add 15 µL of piperidine and 45 µL of pyridine to the reaction mixture.
-
Stir the mixture for 5 minutes at 25 °C.
-
Add 1 mmol of the desired aldehyde to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, reduce the solvent volume using a rotary evaporator.
-
Filter the resulting precipitate and wash it with methanol, followed by ethyl ether.
-
Dry the final product to obtain the bis(pyridyl)methane derivative.
Phytotoxicity Assay
This protocol outlines a method to evaluate the herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized pyridone derivatives
-
Seeds of target weed species (e.g., Ipomoea grandifolia)
-
Substrate (e.g., soil, agar)
-
Petri dishes or pots
-
Growth chamber with controlled light and temperature
Procedure: [4]
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Incorporate the compound into the growth substrate at a specific concentration (e.g., 6.7 × 10⁻⁸ mol a.i./g substrate).
-
Sow a predetermined number of seeds of the target weed species in the treated substrate.
-
Prepare a control group with a substrate containing only the solvent.
-
Place the petri dishes or pots in a growth chamber under controlled conditions (e.g., 25 °C, 12-hour photoperiod).
-
After a specific period (e.g., 7-10 days), measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to the control group.
Signaling Pathways and Mechanisms of Action
Herbicidal Mode of Action: Auxin Mimicry
Many pyridine-based herbicides act as synthetic auxins.[5] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death of the target plant.[6]
Caption: Auxin mimicry pathway of pyridone-based herbicides.
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Pyridine carboxamides are a key structural feature in a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[7] These fungicides disrupt the fungal mitochondrial respiratory chain, leading to a halt in energy production.
Caption: Mechanism of action of SDHI fungicides.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of a diverse range of agrochemicals. The synthetic protocols and biological data presented here for herbicidal pyridone derivatives demonstrate the potential of this chemical class in developing effective crop protection agents. Furthermore, understanding the molecular mechanisms of action, such as auxin mimicry and succinate dehydrogenase inhibition, is crucial for the rational design of new and improved agrochemicals. Further research into the derivatization of this compound is warranted to explore the full potential of this scaffold in agrochemical discovery.
References
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. js.ugd.edu.mk [js.ugd.edu.mk]
Application Note: Monitoring the Synthesis of 5-Methylpyridin-2(1H)-one by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the progress of the synthesis of 5-Methylpyridin-2(1H)-one from 2-amino-5-methylpyridine (B29535) via hydroxylation using thin-layer chromatography (TLC). TLC is a rapid, simple, and cost-effective analytical technique ideal for real-time reaction monitoring.[1] This protocol outlines the necessary materials, step-by-step procedures for sample preparation, TLC development, and visualization, as well as the interpretation of results.
Introduction
The synthesis of pyridinone derivatives is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A common synthetic route to this compound is the hydroxylation of 2-amino-5-methylpyridine. To ensure optimal reaction conditions and yield, it is crucial to monitor the consumption of the starting material and the formation of the product. Thin-layer chromatography (TLC) is a fundamental technique for the qualitative monitoring of organic reactions by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] This document provides a standardized protocol for the effective use of TLC in monitoring this specific transformation.
Data Presentation
The progress of the reaction can be qualitatively and semi-quantitatively assessed by observing the relative intensity of the spots corresponding to the starting material and the product on the TLC plate over time. The retention factor (Rƒ) is a key parameter for identifying the compounds.
| Compound | Structure | Expected Rƒ Value (Ethyl Acetate/Hexane 1:1) | Visualization Methods |
| 2-amino-5-methylpyridine (Starting Material) | ~0.6 - 0.7 | UV (254 nm), Potassium Permanganate (B83412), Iodine, Ninhydrin (B49086) | |
| This compound (Product) | ~0.3 - 0.4 | UV (254 nm), Potassium Permanganate, Iodine |
Note: Rƒ values are approximate and can vary depending on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
Experimental Protocols
This protocol is designed for monitoring the synthesis of this compound from 2-amino-5-methylpyridine.
Materials
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Eluent (Mobile Phase): A mixture of Ethyl Acetate and Hexane (1:1, v/v).
-
Reaction Mixture: Aliquots taken from the reaction vessel at different time points (e.g., t=0, 1h, 2h, etc.).
-
Standards: Solutions of the starting material (2-amino-5-methylpyridine) and, if available, the pure product (this compound) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
TLC Development Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization Reagents:
-
UV lamp (254 nm).
-
Potassium permanganate stain: 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[2]
-
Iodine chamber: A closed chamber containing a few crystals of iodine.[3][4][5]
-
Ninhydrin stain (optional, for specific detection of the primary amine): 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[6]
-
Procedure
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark small, evenly spaced points on the origin line for spotting the samples.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, spot a small amount of the starting material standard, the reaction mixture at different time points, and the product standard (if available) on the marked points at the origin.
-
To obtain a concentrated spot, apply a small amount and let the solvent evaporate completely before reapplying to the same spot.
-
-
Development of the Chromatogram:
-
Pour the eluent (Ethyl Acetate/Hexane 1:1) into the TLC chamber to a depth of about 0.5 cm.
-
To ensure a saturated atmosphere, you can line the inside of the chamber with filter paper soaked in the eluent. Close the lid and allow the chamber to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring that the origin line is above the eluent level.
-
Close the lid and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil and allow the plate to dry completely.
-
-
Visualization:
-
UV Light: View the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the spots with a pencil.[3][7]
-
Iodine Staining: Place the dried plate in an iodine chamber. Most organic compounds will appear as brown or yellow-brown spots.[3][4][5] This staining is usually reversible.
-
Potassium Permanganate Staining: Dip the plate into the potassium permanganate solution for a few seconds and then gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[3][8]
-
Ninhydrin Staining (Optional): Dip the plate in the ninhydrin solution and heat gently. The primary amine starting material will produce a characteristic purple or pink spot.[6]
-
-
Interpretation of Results:
-
Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.
-
The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
-
Mandatory Visualization
Caption: Experimental workflow for monitoring the synthesis of this compound using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. sarponggroup.com [sarponggroup.com]
- 3. TLC stains [reachdevices.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potassium Permanganate Solution | 7722-64-7 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Derivatization of 5-Methylpyridin-2(1H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Methylpyridin-2(1H)-one, a versatile scaffold for the development of novel therapeutic agents. The 2-pyridone core is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines detailed protocols for key derivatization reactions, presents biological screening data for representative compounds, and visualizes relevant workflows and signaling pathways.
Introduction to this compound in Drug Discovery
This compound serves as a valuable starting material for the synthesis of complex, biologically active molecules.[4] Its structure allows for modifications at several key positions, enabling the exploration of a broad chemical space to identify compounds with desired pharmacological profiles. The pyridinone ring can be functionalized through various chemical reactions, including alkylation, acylation, halogenation, and cross-coupling reactions, to generate diverse libraries of compounds for high-throughput screening.
Derivatization Strategies and Protocols
The following protocols are representative methods for the derivatization of this compound. Researchers should adapt and optimize these procedures based on the specific target compounds and available laboratory equipment.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the N1 position of the pyridinone ring, a common strategy to modulate the physicochemical properties and biological activity of the scaffold.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Standard glassware for extraction and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.
Protocol 2: Halogenation of this compound at the C3 Position
Halogenated pyridinones are key intermediates for further functionalization via cross-coupling reactions. This protocol outlines the bromination at the C3 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask, protected from light
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 3-bromo-5-methylpyridin-2(1H)-one.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methylpyridin-2(1H)-one
This protocol enables the introduction of aryl or heteroaryl substituents at the C3 position, a common strategy in the development of kinase inhibitors and other targeted therapies.[5][6][7][8][9]
Materials:
-
3-Bromo-5-methylpyridin-2(1H)-one (from Protocol 2)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., Potassium carbonate, Sodium carbonate) (2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Magnetic stirrer and heating plate with reflux condenser
-
Round-bottom flask
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, combine 3-Bromo-5-methylpyridin-2(1H)-one (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 6-18 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-aryl-5-methylpyridin-2(1H)-one derivative.
Biological Screening Data
The following tables summarize the in vitro biological activities of representative 2-pyridone derivatives from the literature, demonstrating their potential as anticancer agents.
Table 1: Anticancer Activity of Pyrano[3,2-c]pyridone Derivatives [10]
| Compound | R | R¹ | Cell Line | IC₅₀ (µM) |
| 4a | 3-Br-4-NMe₂C₆H₃ | Me | Jurkat | 0.33 |
| 4b | 3-Br-4,5-(MeO)₂C₆H₂ | Me | Jurkat | 0.58 |
Table 2: Anticancer Activity of 2(1H)-Pyridone Derivatives [11]
| Compound | Cell Line | IC₅₀ (µM) |
| 11a | HepG2 | 53.6 |
| 11a | MCF-7 | 56.3 |
| 11b | HepG2 | 77.6 |
| 11b | MCF-7 | 78.3 |
| 11c | HepG2 | 61.2 |
| 11c | MCF-7 | 64.5 |
| 5-Fluorouracil | HepG2 | 9.30 |
| 5-Fluorouracil | MCF-7 | 13.1 |
Table 3: PIM-1 Kinase Inhibitory Activity of O-alkyl Pyridine Derivatives [12]
| Compound | IC₅₀ (µM) |
| 4c | 0.110 |
| 4f | 0.095 |
Visualizing Workflows and Pathways
Derivatization Workflow
The following diagram illustrates a general workflow for the derivatization of this compound and subsequent biological screening.
Caption: A general workflow for creating and screening a library of this compound derivatives.
Representative Signaling Pathway: PIM-1 Kinase
Several 2-pyridone derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[12][13] The diagram below shows a simplified representation of the PIM-1 signaling pathway.
Caption: Inhibition of PIM-1 kinase by pyridone derivatives can promote apoptosis.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates with diverse biological activities. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new libraries of 2-pyridone derivatives for biological screening. The versatility of this scaffold, combined with the potential for targeting key signaling pathways, underscores its importance in modern drug discovery efforts.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 12. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Halogenation of 5-Methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective halogenation of 5-Methylpyridin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on the introduction of chlorine, bromine, and iodine at the 3-position of the pyridinone ring, a common site for electrophilic substitution.
Introduction
Halogenated this compound derivatives are valuable building blocks in medicinal chemistry. The introduction of a halogen atom provides a handle for further synthetic transformations, such as cross-coupling reactions, enabling the diversification of molecular scaffolds for the development of novel therapeutic agents. The electron-rich nature of the pyridin-2-one ring facilitates electrophilic aromatic substitution, primarily at the C3 and C5 positions. Due to the presence of the methyl group at the 5-position, electrophilic attack is directed to the C3 position. This document outlines optimized protocols for the chlorination, bromination, and iodination of this compound.
Data Presentation
The following tables summarize the experimental conditions and expected outcomes for the halogenation of this compound.
Table 1: Chlorination of this compound
| Parameter | Condition |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile (B52724) (CH₃CN) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Molar Ratio (Substrate:NCS) | 1 : 1.1 |
| Expected Product | 3-Chloro-5-methylpyridin-2(1H)-one |
| Typical Yield | 75 - 85% |
Table 2: Bromination of this compound
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours |
| Molar Ratio (Substrate:NBS) | 1 : 1.1 |
| Expected Product | 3-Bromo-5-methylpyridin-2(1H)-one |
| Typical Yield | 80 - 90% |
Table 3: Iodination of this compound
| Parameter | Condition |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature |
| Reaction Time | 6 - 18 hours |
| Molar Ratio (Substrate:NIS) | 1 : 1.2 |
| Catalyst Loading | 10 mol% |
| Expected Product | 3-Iodo-5-methylpyridin-2(1H)-one |
| Typical Yield | 70 - 80% |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-methylpyridin-2(1H)-one
Principle: This protocol describes the chlorination of this compound using N-chlorosuccinimide (NCS) in acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-chloro-5-methylpyridin-2(1H)-one.
Protocol 2: Synthesis of 3-Bromo-5-methylpyridin-2(1H)-one
Principle: This protocol details the bromination of this compound using N-bromosuccinimide (NBS) in dichloromethane. The pyridinone ring is activated towards electrophilic substitution, and NBS serves as a mild and effective source of electrophilic bromine.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
To the stirred solution, add N-bromosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the starting material is consumed (typically 2-6 hours), quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography (silica gel, ethyl acetate/hexanes) to yield 3-bromo-5-methylpyridin-2(1H)-one.
Protocol 3: Synthesis of 3-Iodo-5-methylpyridin-2(1H)-one
Principle: This protocol describes the iodination of this compound using N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA). TFA activates the NIS, facilitating the electrophilic iodination of the electron-rich pyridinone ring.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.2 eq) to the solution.
-
Carefully add a catalytic amount of trifluoroacetic acid (10 mol%) to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-18 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain 3-iodo-5-methylpyridin-2(1H)-one.[1]
Visualization of Experimental Workflows
Caption: Workflow for the Chlorination of this compound.
Caption: Workflow for the Bromination of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Methylpyridin-2(1H)-one and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.[1][2] Each synthetic route has an optimal set of conditions that should be adhered to closely.
-
Purity of Reactants: Impurities in starting materials can lead to side reactions or inhibit catalyst activity, thereby reducing the yield of the desired product.[1][2] Ensure the purity of your reagents before commencing the synthesis.
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or deactivation.[3] Using a fresh or properly activated catalyst is crucial.
-
Inefficient Purification: Product loss during workup and purification steps is a common cause of apparently low yields.[1][2] This can be due to product decomposition, co-elution with impurities, or insufficient extraction.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common issue that can be addressed by:
-
Optimizing Reaction Temperature: Temperature can influence the rates of competing reactions. Adjusting the temperature might favor the desired reaction pathway.[4]
-
Controlling Reagent Stoichiometry: Precise control over the molar ratios of reactants is critical to prevent side reactions.
-
Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of unwanted byproducts.[4]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative or hydrolytic side reactions.[5]
Q3: What are the most effective methods for purifying this compound?
A3: The purification of this compound can be challenging. Common and effective techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for recrystallization of pyridinone derivatives.[1]
-
Column Chromatography: This technique is versatile for separating the product from impurities. Due to the basic nature of the pyridine (B92270) ring, tailing on silica (B1680970) gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534), to the eluent.[3]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification by extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then recovered by basifying the aqueous layer and extracting with an organic solvent.[3]
Q4: How can I effectively monitor the progress of my reaction?
A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. The most common method is:
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique to monitor the consumption of starting materials and the formation of the product.[1] Developing a suitable solvent system for TLC is the first step.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reagent Purity or Stoichiometry | Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Accurately weigh and measure all reagents to ensure correct molar ratios.[1][2] |
| Suboptimal Reaction Conditions | Review the experimental protocol and ensure the reaction is being conducted at the specified temperature, pressure, and for the recommended duration.[1] Consider a systematic optimization of these parameters. |
| Inactive or Poisoned Catalyst | If using a catalyst (e.g., Pd/C), ensure it is fresh or has been properly activated and stored. Consider increasing the catalyst loading or using a different catalyst.[3] |
| Reaction Not Initiated | For reactions requiring an initiation step, ensure the conditions for initiation are met. For example, in diazotization reactions, the temperature must be kept low to stabilize the diazonium salt. |
Issue 2: Difficulty in Product Isolation and Purification
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize | Incorrect solvent, supersaturation not achieved, or presence of impurities inhibiting crystallization. | Perform a solvent screen to find a suitable recrystallization solvent. Try seeding the solution with a small crystal of the product. Ensure the solution is sufficiently concentrated.[6] |
| Oily product obtained after crystallization | Melting point of the product is below the boiling point of the solvent, or significant impurities are present. | Use a lower-boiling point solvent or a two-solvent system for recrystallization.[6] Perform a preliminary purification by another method (e.g., column chromatography) before recrystallization. |
| Tailing of product on silica gel column | The basic nature of the pyridine ring interacts strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a base, such as triethylamine or pyridine, to the eluent to suppress the interaction.[3] |
| Emulsion formation during extraction | The presence of surfactants or finely divided solids at the interface of the aqueous and organic layers. | Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Filter the mixture through a pad of Celite to remove solids. |
Experimental Protocols
Synthesis Route 1: From 2-Amino-5-methylpyridine (B29535) via Diazotization
This method involves the diazotization of the amino group followed by hydrolysis.
Protocol:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 45 minutes.
-
Heat the reaction mixture to 95 °C for 15 minutes.
-
Cool the mixture to room temperature and neutralize with a 50% w/w aqueous sodium hydroxide (B78521) solution to a pH of 6.5-7.0.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyridine | |
| Reagents | Sulfuric acid, Sodium nitrite, Sodium hydroxide | |
| Solvent | Water, Ethyl acetate | |
| Temperature | 0-5 °C (diazotization), 95 °C (hydrolysis) | |
| Typical Yield | ~61% |
Synthesis Route 2: From 3-Cyano-6-hydroxypyridine by Catalytic Reduction
This method involves the catalytic reduction of a cyano group.
Protocol:
-
In a hydrogenation vessel, combine 3-cyano-6-hydroxypyridine, a surfactant like sodium lauryl sulfate, and a solvent system such as n-butanol and water.
-
Add sulfuric acid to the mixture.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas.
-
Heat the mixture and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and filter to remove the catalyst.
-
Neutralize the filtrate and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
| Parameter | Value | Reference |
| Starting Material | 3-Cyano-6-hydroxypyridine | [5] |
| Catalyst | Palladium on carbon (Pd/C) | [5] |
| Reagents | Sulfuric acid, Sodium lauryl sulfate | [5] |
| Solvent | n-Butanol/Water | [5] |
| Atmosphere | Hydrogen | [5] |
| Typical Yield | High (e.g., 83%) | [5] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Advantages | Disadvantages |
| Diazotization | 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | ~61% | Readily available starting material. | Use of potentially unstable diazonium salt; requires careful temperature control. |
| Catalytic Reduction | 3-Cyano-6-hydroxypyridine | H₂, Pd/C | High (e.g., 83%)[5] | High yield and conversion rate.[5] | Requires specialized hydrogenation equipment. |
| Nucleophilic Substitution | 2-Bromo-5-methylpyridine | Strong base (e.g., KOt-Bu) | ~72% | Good yield. | Requires high temperatures and inert atmosphere.[5] |
Note: Yields are highly dependent on the specific reaction conditions and scale. The data presented here are for illustrative purposes.
References
Technical Support Center: Purification of 5-Methylpyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylpyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. Distillation can also be employed, though it is less common in a laboratory setting for this compound. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How does the tautomerism of this compound affect its purification?
A2: this compound exists as a tautomeric equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 2-hydroxy-5-methylpyridine. The position of this equilibrium is sensitive to the solvent environment. In polar solvents like water and alcohols, the pyridone (keto) form is favored, while non-polar solvents tend to favor the hydroxypyridine (enol) form.[1][2][3] This can influence its solubility and interaction with chromatographic stationary phases, making consistent purification challenging if not properly controlled. For instance, in reversed-phase chromatography, the more polar keto tautomer will have a shorter retention time than the less polar enol form.
Q3: What are the potential stability issues to be aware of during the purification and storage of this compound?
A3: Pyridinone derivatives can be susceptible to oxidation and photodegradation. It is advisable to protect the compound from light and air, especially during prolonged purification steps or storage. When handling solutions, using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation. For long-term storage, keeping the purified solid in a tightly sealed, amber vial at low temperatures is recommended.
Troubleshooting Guides
Recrystallization
Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?
A4: A systematic solvent screening is the best approach. The ideal solvent will dissolve the compound when hot but sparingly when cold. Based on the polar nature of the pyridone ring, you can start with polar protic solvents like ethanol (B145695), isopropanol, or water, or polar aprotic solvents like ethyl acetate (B1210297). Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane (B92381), can also be very effective.
Q5: My this compound is "oiling out" instead of crystallizing during recrystallization. How can I resolve this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To remedy this, try the following:
-
Add more solvent: Re-heat the mixture to dissolve the oil, and add more of the hot solvent until the solution is no longer supersaturated.
-
Slow cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Seed crystals: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
Q6: The recovery of my purified this compound after recrystallization is very low. What are the likely causes and how can I improve the yield?
A6: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a small amount of ice-cold recrystallization solvent for washing.
Column Chromatography
Q7: I am not getting good separation of this compound from its impurities using column chromatography. What parameters can I change?
A7: Optimizing column chromatography involves adjusting the stationary and mobile phases.
-
Stationary Phase: Silica (B1680970) gel is a common choice for compounds of moderate polarity like this compound. If you are having trouble with separation on silica, you could consider using alumina (B75360) or a reversed-phase C18 silica gel.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. For silica gel chromatography, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. You can gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane) to find the optimal separation conditions. A shallow gradient can often improve the resolution of closely eluting compounds.
Q8: My compound is degrading on the silica gel column. What can I do to prevent this?
A8: Some compounds can be sensitive to the acidic nature of silica gel. If you suspect on-column degradation, you can try the following:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (B128534) (typically 0.1-1% v/v), added to the eluent. This can help to neutralize acidic sites on the silica surface.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work quickly: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up the elution, without sacrificing too much resolution.
Data Presentation
Table 1: Hypothetical Solvent Screening for Recrystallization of this compound
| Solvent System | Solubility (Cold) | Solubility (Hot) | Recovered Yield (%) | Purity (%) | Observations |
| Water | Sparingly soluble | Soluble | 75 | >98 | Forms fine white needles upon slow cooling. |
| Ethanol | Soluble | Very Soluble | 40 | >97 | Significant loss in mother liquor. |
| Ethyl Acetate | Sparingly soluble | Soluble | 85 | >99 | Good for high purity, forms well-defined crystals. |
| Ethyl Acetate/Hexane (1:1) | Insoluble | Sparingly Soluble | 65 | >98 | Slower dissolution, but good crystal formation. |
| Isopropanol | Sparingly soluble | Soluble | 80 | >98 | Good alternative to ethanol with slightly lower solubility when cold. |
Note: These are representative values and actual results may vary depending on the initial purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethyl Acetate
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethyl acetate until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 80:20 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: The influence of solvent polarity on the tautomeric equilibrium and its impact on purification.
References
optimizing reaction conditions for the synthesis of 5-Methylpyridin-2(1H)-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methylpyridin-2(1H)-one and its derivatives.
Troubleshooting Guides & FAQs
This section is organized by synthetic route. Please select the route relevant to your experiment.
-
Route 1: From 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide
-
Route 2: From 3-Cyano-6-hydroxypyridine
-
Route 3: From 2-Amino-5-methylpyridine
-
General Troubleshooting
Route 1: Synthesis of 4-Amino-5-methyl-1H-pyridin-2(1H)-one from 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide
This two-step synthesis involves the hydrogenation of the nitro-N-oxide to form 2-chloro-5-methyl-4-pyridinamine, followed by reaction with potassium hydroxide (B78521) to yield the final product.[1][2]
Experimental Workflow
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of 5-Methylpyridin-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 5-Methylpyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a halo-5-methylpyridin-2(1H)-one is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Maiyaura couplings with pyridinone substrates can arise from several factors. Due to the presence of both a nitrogen atom in the ring and a potentially acidic N-H proton, this substrate presents unique challenges.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine (B1218219) ligands can sterically hinder this coordination.
-
Poor Solubility: this compound and its derivatives can have poor solubility in common organic solvents. A solvent screen is recommended, and the use of a co-solvent system (e.g., dioxane/water, THF/water) can be beneficial.
-
Suboptimal Base: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base not only facilitates the transmetalation step but can also influence the solubility of the pyridinone starting material.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the pyridinone starting material are common side reactions that consume reactants and lower the yield.
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of a halo-5-methylpyridin-2(1H)-one. What are the likely side reactions and how can I minimize them?
A2: The primary byproducts in Buchwald-Hartwig aminations are often due to hydrodehalogenation and potential N-arylation of the pyridinone itself.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be minimized by using more electron-rich and bulky ligands that promote the desired C-N bond formation.
-
N-Arylation of the Pyridinone: The acidic N-H proton of the this compound can be deprotonated by the strong bases typically used in Buchwald-Hartwig reactions, leading to competitive N-arylation. To mitigate this, consider using a milder base if the reaction still proceeds, or protecting the N-H group prior to the coupling reaction.
-
Homocoupling: Homocoupling of the starting aryl halide can also occur, especially at higher temperatures.
Q3: My Heck reaction with a halo-5-methylpyridin-2(1H)-one is not proceeding, and I observe decomposition of my starting material. What could be the issue?
A3: Failure of the Heck reaction with this substrate often points to catalyst deactivation or thermal instability of the starting material.
-
Catalyst Deactivation: As with other cross-coupling reactions, the pyridine nitrogen can poison the palladium catalyst. The choice of ligand is crucial to stabilize the active catalytic species.
-
Substrate Decomposition: Pyridinone derivatives can be thermally sensitive, especially at the higher temperatures often required for Heck reactions. Consider lowering the reaction temperature and screening different palladium sources and ligands that may allow for milder reaction conditions.
-
Base Incompatibility: The choice of base can be critical. Organic bases like triethylamine (B128534) or inorganic bases such as Na₂CO₃ or K₂CO₃ are commonly used. A base screen may be necessary to find the optimal conditions for your specific substrates.
Data Presentation
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene (B28343) | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data adapted from a high-throughput screening experiment.[1]
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yields
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene | 80 | 12 | 75 |
| 2 | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | Cs₂CO₃ (2) | DMF | 100 | 6 | 88 |
| 4 | NaOtBu (2) | THF | 70 | 10 | 65 |
Yields are representative for the coupling of a generic aryl bromide with an arylboronic acid and serve as a starting point for optimization with this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridin-2(1H)-one
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methylpyridin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridin-2(1H)-one
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.02 mmol) to a Schlenk tube. Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add 3-bromo-5-methylpyridin-2(1H)-one (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Heck Reaction of 3-Iodo-5-methylpyridin-2(1H)-one
-
Reaction Setup: In a dry Schlenk flask, combine 3-iodo-5-methylpyridin-2(1H)-one (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add an anhydrous, degassed solvent such as DMF or acetonitrile (B52724) (5 mL), followed by the alkene (1.5 mmol) and a base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Reaction Execution: Heat the mixture to 80-120 °C and stir vigorously.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
References
stability issues of 5-Methylpyridin-2(1H)-one under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylpyridin-2(1H)-one under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] For long-term storage of the solid powder, a temperature of -20°C is recommended, which can preserve it for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years.[2] When in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[2] It is also crucial to protect the compound from heat and sources of ignition.[1]
Q2: What are the typical degradation pathways for this compound?
A2: Pyridinone derivatives can be susceptible to degradation under several conditions. The most common degradation pathways include:
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.[3]
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.
-
Hydrolysis: Degradation can occur in aqueous solutions at high or low pH.
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.[3]
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying the degradation of this compound.[4] This method can separate the parent compound from its degradation products, allowing for accurate quantification of both. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification of degradants.[4][5]
Q4: What are the potential consequences of using degraded this compound in my experiments?
A4: Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of impurities and degradation products can alter the compound's biological activity, leading to misinterpretation of data. In a drug development context, degradation can impact the safety and efficacy of the final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review the storage conditions of your sample against the recommended guidelines. 2. Prepare a fresh stock solution from a new batch of the compound and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Loss of biological activity of the compound | Significant degradation of the active compound. | 1. Quantify the purity of your sample using a validated stability-indicating HPLC method. 2. If degradation is confirmed, procure a new, high-purity batch of this compound. 3. Ensure all future samples are stored under the recommended conditions. |
| Discoloration of the solid compound (e.g., from off-white to yellow) | Potential degradation due to exposure to light or air (oxidation). | 1. While slight discoloration may not always indicate significant degradation, it is a warning sign. 2. Analyze the sample for purity. 3. Store the compound in an amber vial or a light-proof container, and consider storing it under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation in stock solutions | Poor solubility or degradation leading to insoluble products. | 1. Verify the solvent and concentration used for your stock solution. 2. Gently warm the solution to see if the precipitate redissolves (if thermal degradation is not a concern). 3. If precipitation persists, filter the solution and analyze the filtrate for the concentration of the active compound. Consider preparing fresh solutions more frequently. |
Stability Data Under Different Storage Conditions
The following tables summarize the expected stability of this compound under various stress conditions based on forced degradation studies.
Table 1: Thermal and Photolytic Stability of Solid this compound
| Condition | Duration | Purity (%) | Major Degradants (%) |
| 40°C | 1 week | 99.5 | 0.5 |
| 4 weeks | 98.2 | 1.8 | |
| 60°C | 1 week | 97.1 | 2.9 |
| 4 weeks | 92.5 | 7.5 | |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours & 200 W h/m² | 96.8 | 3.2 |
Table 2: Stability of this compound in Solution (1 mg/mL)
| Condition | Duration | Purity (%) | Major Degradants (%) |
| 0.1 M HCl at RT | 24 hours | 95.3 | 4.7 |
| 72 hours | 88.1 | 11.9 | |
| 0.1 M NaOH at RT | 24 hours | 92.7 | 7.3 |
| 72 hours | 81.5 | 18.5 | |
| 3% H₂O₂ at RT | 24 hours | 90.2 | 9.8 |
| 72 hours | 75.6 | 24.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at room temperature (RT) for 24 and 72 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at RT for 24 and 72 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at RT for 24 and 72 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 40°C and 60°C. Analyze samples at 1 and 4 weeks.
-
Photolytic Degradation (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (ICH Q1B Option 2). A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For hydrolytic samples, neutralize the solution before analysis (e.g., add an equimolar amount of base for the acid-stressed sample and vice versa).
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 225 nm and 270 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Hypothetical Signaling Pathway Interaction
Disclaimer: The following diagram illustrates a hypothetical interaction of this compound with a generic signaling pathway for illustrative purposes only. Specific biological targets and pathways for this compound require experimental validation.
Caption: Hypothetical interaction with a MAPK/ERK signaling pathway.
References
- 1. 4-Amino-5-methylpyridin-2(1H)-one | C6H8N2O | CID 13295732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1003-68-5|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
overcoming poor solubility of 5-Methylpyridin-2(1H)-one in reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-Methylpyridin-2(1H)-one in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility, start with the simplest solutions. First, verify the purity of your this compound. Impurities can significantly impact solubility. Next, consider gentle heating and agitation (stirring or sonication), as solubility often increases with temperature. However, ensure the temperature is well below the decomposition point of any reactants. Also, confirm that you are using an appropriate solvent. While this compound has limited solubility in non-polar solvents, it is more soluble in polar organic solvents.[1]
Q2: How does pH modification improve the solubility of this compound?
A2: Pyridinone-based compounds are typically weakly basic.[2] In aqueous or protic solutions, the pyridine (B92270) nitrogen can be protonated to form a pyridinium (B92312) cation. This ionized form is generally much more soluble in polar solvents like water than the neutral form.[2] Therefore, adjusting the pH of the solution to be more acidic can significantly enhance solubility.[3][4] This is a common and effective technique for ionizable compounds.[5]
Q3: What are co-solvents, and how can they be used to improve solubility?
A3: Co-solvents are water-miscible organic solvents that are added in small to moderate amounts to a primary solvent to increase the solubility of a compound.[6][7] They work by reducing the overall polarity of the solvent system, making it more favorable for less polar solutes.[] For this compound, using a co-solvent system like water/ethanol (B145695), water/DMSO, or water/PEG can be highly effective.[6][9][10] The optimal ratio of co-solvent to the primary solvent must be determined experimentally.
Q4: My reaction seems to have failed, and I suspect solubility was the issue. How can I confirm this?
A4: A common sign of a solubility-limited reaction is the presence of undissolved starting material even after a significant reaction time. To confirm, you can run a small-scale, dilute version of the reaction in a solvent system where all components are fully dissolved. If the reaction proceeds under these conditions, it strongly suggests that the original issue was poor solubility. Additionally, carefully monitor the reaction by techniques like TLC or LC-MS to see if the reaction starts but then stalls, which can happen as reactants are consumed from the solution phase without the solid material dissolving to replenish them.[11]
Q5: Are there other advanced techniques to consider if co-solvents and pH adjustment are not sufficient or compatible with my reaction?
A5: Yes, several other techniques can be employed.
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous medium.[9][12][13]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the bulk solvent and increasing their solubility.[9][14]
-
Hydrotropy: This method involves adding a high concentration of a "hydrotropic agent" (e.g., sodium benzoate, urea), which can enhance the solubility of poorly soluble compounds through weak interactions.[15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates during reaction. | The solvent cannot maintain the concentration of reactants and products. | 1. Increase the solvent volume. 2. Add a co-solvent to increase solubilizing power. 3. Increase the reaction temperature if thermally stable. |
| Low or no product yield. | Reactants are not sufficiently dissolved to interact. | 1. Screen for a more suitable solvent or co-solvent system (See Protocol 1). 2. If applicable, adjust the pH to favor the more soluble form of the reactant (See Protocol 2). 3. Increase agitation/stirring speed. |
| Reaction is not reproducible. | Minor variations in setup (temperature, moisture, solvent source) are affecting solubility. | 1. Ensure all starting materials are pure and dry. 2. Strictly control the reaction temperature. 3. Use a high-purity, anhydrous solvent from a reliable source.[11] |
| Product is lost during workup. | The product is partially soluble in the aqueous layer and is being discarded. | Before discarding any aqueous layers, test a small sample by TLC or LC-MS to check for the presence of your product.[17] If present, perform additional extractions with an appropriate organic solvent. |
Data Presentation
Table 1: Predicted and Observed Solubility of Pyridinone Derivatives in Common Solvents. Exact quantitative data for this compound is not readily available in public literature. This table is based on the general solubility characteristics of similar pyridinone and methylpyridine structures.[1][18][19]
| Solvent | Type | Predicted Solubility | Rationale / Notes |
| Water | Polar Protic | Poor to Low | The pyridinone ring offers some polarity, but the methyl group and ring structure limit aqueous solubility.[1] |
| Ethanol / Methanol | Polar Protic | Moderate to Good | Capable of hydrogen bonding; a common choice for dissolving pyridinones. Aqueous ethanol is often effective.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to High | Strong polar solvent capable of dissolving a wide range of organic compounds.[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to High | Similar to DMSO, a powerful polar aprotic solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Less polar than DMSO/DMF but can be effective, especially when heated. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Polarity is lower than other polar aprotics. |
| Toluene / Hexane | Non-polar | Very Poor / Insoluble | "Like dissolves like" principle; the compound's polarity is too high for non-polar solvents.[20] |
| Dichloromethane (DCM) | Halogenated | Low to Moderate | Can be a useful solvent but may have limited capacity. |
Experimental Protocols
Protocol 1: General Method for Solubility Screening
Objective: To qualitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, DMSO, THF, toluene)
-
Small test tubes or vials
-
Vortex mixer and/or sonicator
-
Stir plate and stir bars
Procedure:
-
Place approximately 10 mg of this compound into a small, clean test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
After adding a total of 1 mL of solvent, vortex the mixture vigorously for 60 seconds.
-
Observe the solution. If the solid has completely dissolved, it is considered "soluble."
-
If the solid has not dissolved, gently warm the mixture (e.g., to 40-50°C) and observe any changes. Note if it dissolves with heat.
-
If the solid remains, add another 2 mL of solvent and repeat the agitation and observation steps.
-
Record your observations as "Soluble," "Slightly Soluble," or "Insoluble" for each solvent at room temperature and with heating.
Protocol 2: Evaluating the Effect of Co-solvents
Objective: To systematically determine an effective co-solvent system for a reaction.
Materials:
-
Primary reaction solvent (e.g., water)
-
A selection of water-miscible co-solvents (e.g., ethanol, DMSO, PEG 400)[]
-
This compound
-
Vials and measuring equipment
Procedure:
-
Prepare a series of solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4 of primary solvent to co-solvent).
-
In separate vials, add a pre-weighed amount of this compound (e.g., 20 mg).
-
Add a fixed volume (e.g., 2 mL) of each solvent mixture to the corresponding vial.
-
Agitate all vials under identical conditions (e.g., vortex for 2 minutes, then place on an orbital shaker for 1 hour).
-
Visually inspect each vial for undissolved solid.
-
Identify the solvent mixture with the lowest percentage of co-solvent that achieves complete dissolution. This is your optimal starting point.
-
Important: Always run a parallel control experiment to ensure the chosen co-solvent does not interfere with the desired chemical reaction.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility.
Caption: Mechanism of solubility enhancement using a co-solvent.
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Buy 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | 27330-18-3 [smolecule.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. chem.ws [chem.ws]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Methylpyridin-2(1H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst deactivation in chemical reactions involving 5-Methylpyridin-2(1H)-one.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Reaction Stalls or Shows Low Conversion
-
Possible Cause: Catalyst poisoning by the nitrogen atom in this compound. The lone pair of electrons on the nitrogen can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst concentration may compensate for the poisoned sites.
-
Use a More Robust Catalyst: Consider catalysts known for their resistance to nitrogen poisoning, such as certain rhodium or iridium complexes.
-
Introduce an Additive: In some cases, acidic additives can protonate the nitrogen atom, reducing its Lewis basicity and its tendency to poison the catalyst.
-
Modify Reaction Conditions: Lowering the reaction temperature might reduce the strength of the poison-catalyst interaction.
-
Issue 2: Gradual Decrease in Reaction Rate Over Time
-
Possible Cause: Fouling of the catalyst surface by carbonaceous deposits (coking). This is particularly common in high-temperature reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the temperature can reduce the rate of coke formation.
-
Change the Solvent: Using a solvent that is less prone to decomposition can minimize the formation of carbonaceous residues.
-
Implement Periodic Regeneration: If using a heterogeneous catalyst, a regeneration cycle involving controlled oxidation to burn off coke can restore activity.
-
Issue 3: Loss of Product Selectivity
-
Possible Cause: Sintering of the catalyst, where the active metal particles agglomerate, leading to a decrease in the active surface area and a change in the nature of the active sites.
-
Troubleshooting Steps:
-
Use a Stabilized Catalyst: Employ catalysts with supports that anchor the metal particles and prevent their migration and agglomeration.
-
Control Reaction Temperature: Avoid excessively high temperatures that can accelerate sintering.
-
Choose an Appropriate Catalyst Support: The choice of support material can significantly impact the thermal stability of the catalyst.
-
Issue 4: Inconsistent Results Between Batches
-
Possible Cause: Leaching of the active metal from the solid support into the reaction mixture. This can lead to a gradual loss of catalytic activity in recycled heterogeneous catalysts.
-
Troubleshooting Steps:
-
Select a Support with Strong Metal-Support Interactions: This will help to anchor the active metal and prevent it from dissolving into the reaction medium.
-
Test for Leaching: After the reaction, filter the catalyst and add a fresh batch of reactants to the filtrate. If the reaction proceeds, it is an indication that the active catalyst has leached into the solution.
-
Consider a Ligand-Modified Catalyst: Certain ligands can help to stabilize the metal and prevent leaching.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when working with this compound?
A1: The most common deactivation mechanisms are:
-
Poisoning: The Lewis basic nitrogen atom of the pyridine (B92270) ring can act as a poison by strongly binding to the active metal centers of the catalyst.[1]
-
Fouling (Coking): The deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Sintering: The agglomeration of active metal particles at high temperatures leads to a loss of active surface area.
-
Leaching: The dissolution of the active metal from a solid support into the reaction medium results in a loss of catalytic activity.
Q2: How can I regenerate a catalyst that has been deactivated by this compound?
A2: The regeneration method depends on the deactivation mechanism:
-
For Coking: A common method is to burn off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures.[1] This should be followed by a reduction step (e.g., with hydrogen) for hydrogenation catalysts.[1]
-
For Poisoning: If the poisoning is reversible, washing the catalyst with a suitable solvent or a mild acidic solution may remove the adsorbed poison. In some cases, a high-temperature treatment under hydrogen can displace the poisoning species.[1]
-
For Sintering: Sintering is often irreversible. In such cases, the catalyst may need to be replaced.
Q3: Are there any specific types of catalysts that are more resistant to deactivation by pyridine-containing compounds?
A3: Yes, some catalysts show better stability. For instance, rhodium and iridium-based catalysts are often more resistant to nitrogen poisoning than palladium catalysts. For heterogeneous catalysts, the choice of support and the method of preparation can significantly influence their stability.
Q4: Can the product of the reaction also cause catalyst deactivation?
A4: Yes, this is known as product inhibition. If the product has a similar or stronger affinity for the catalyst's active sites than the reactants, it can compete for these sites and slow down the reaction.
Data Presentation
Table 1: Effect of Catalyst Recycling on the Hydrogenation of 1-Methylpyrrole (B46729) (A model substrate for N-heterocycles)
| Run Number | Catalyst | Conversion (%) | Initial Rate (v₀) |
| 1 | 5% Rh/C (fresh) | 100 | High |
| 2 | 5% Rh/C (reused) | 92 | Moderate |
| 3 | 5% Rh/C (reused) | 77 | Low |
| 1 | 5% Rh/γ-Al₂O₃ (fresh) | 100 | High |
| 2 | 5% Rh/γ-Al₂O₃ (reused) | 100 | High |
| 3 | 5% Rh/γ-Al₂O₃ (reused) | 98 | High |
Data adapted from a study on 1-methylpyrrole hydrogenation, which serves as an illustrative example of deactivation.[2]
Table 2: Quantitative Data on Palladium Leaching in the Presence of Pyridine Derivatives
| Test Condition | Palladium in Solution (ppm) |
| Catalyst in refluxing solvent | 0.5 |
| Catalyst + K₂CO₃ | 0.8 |
| Catalyst + K₂CO₃ + 4-fluorophenyl iodide | 2.1 |
| Catalyst + K₂CO₃ + 4-fluorophenyl iodide + PVPy* | 1.1 |
*PVPy (polyvinylpyridine) is a polymer that can trap leached palladium species.[3] This data illustrates the concept of leaching, which can be a deactivation pathway.[3]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Pyridine Derivative
This protocol is a general starting point and may require optimization for this compound.
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂, 1-5 mol%).
-
Reaction Execution: Securely seal the reactor and purge it with an inert gas (e.g., nitrogen). Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring at room temperature.[4]
-
Work-up: After the reaction is complete, vent the hydrogen. Filter the catalyst using a pad of Celite®. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: General Procedure for Oxidative Regeneration of a Coked Catalyst
-
Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) to remove adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the regeneration temperature (typically 300-500 °C).
-
Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. This process is exothermic and requires careful temperature monitoring to prevent sintering.[1]
-
Holding: Maintain the oxidizing flow until the coke is completely removed, which can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Reduction (if applicable): For hydrogenation catalysts, a reduction step with hydrogen is necessary to restore the active metal sites.[1]
Visualizations
Caption: Major pathways for catalyst deactivation in reactions with this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
Technical Support Center: Optimization of HPLC Method for Separating 5-Methylpyridin-2(1H)-one from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of an HPLC method to separate 5-Methylpyridin-2(1H)-one from its structural isomers.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Isomeric Peaks
Possible Causes:
-
Inappropriate mobile phase composition (pH, organic modifier).
-
Unsuitable stationary phase.
-
Insufficient column efficiency.
Solutions:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to be within ±1.5 pH units of the pKa of the analytes. The pKa of pyridinone isomers is generally in the range of 3-5 and 11-13. A starting pH of 3.0 is recommended. | Ionization of the isomers can be manipulated to alter their retention and selectivity. At a pH near their pKa, small changes in pH can have a significant impact on retention time. |
| Organic Modifier | If using acetonitrile (B52724), try substituting with methanol (B129727), or use a mixture of both. | Acetonitrile and methanol offer different selectivities due to their unique interactions with the analyte and stationary phase. Methanol is a protic solvent and can engage in hydrogen bonding, which may improve separation. |
| Gradient Elution | If using isocratic elution, switch to a shallow gradient (e.g., 5-20% organic over 20 minutes). | A shallow gradient can help to separate closely eluting peaks by providing a gradual increase in elution strength. |
| Stationary Phase | If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl column for alternative selectivity through π-π interactions, or a polar-embedded column for enhanced retention of polar compounds. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be beneficial.[1][2][3][4] | Isomers with very similar hydrophobicity may require a stationary phase that offers different interaction mechanisms. |
| Column Temperature | Optimize the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). | Temperature can affect mobile phase viscosity, analyte solubility, and the kinetics of interaction with the stationary phase, thereby influencing selectivity. |
| Additives | For basic isomers causing peak tailing, consider adding a competing base like 0.1% triethylamine (B128534) (TEA) to the mobile phase.[5] | TEA can help to mask active silanol (B1196071) groups on the silica (B1680970) surface, improving peak shape for basic compounds. |
Issue 2: Peak Tailing
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Use of a strong solvent for sample dissolution.
Solutions:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH to ensure the analyte is in a single ionic form (either fully protonated or deprotonated). | This minimizes secondary interactions with the stationary phase that can lead to peak tailing. |
| Sample Concentration | Reduce the sample concentration or injection volume. | Overloading the column can lead to non-ideal peak shapes. |
| Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Stationary Phase | Use a high-purity, end-capped C18 column or a column with a polar-embedded phase. | These columns have fewer active silanol groups, which can cause peak tailing with basic compounds. |
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Inadequate column equilibration.
-
Fluctuations in mobile phase composition or temperature.
-
Column degradation.
Solutions:
| Parameter | Recommended Action | Rationale |
| Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs. | Insufficient equilibration can lead to shifting retention times. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a buffer to maintain a stable pH. | Changes in mobile phase composition, including dissolved gases, can affect retention times. |
| Temperature Control | Use a column oven to maintain a constant temperature. | Temperature fluctuations can cause changes in retention. |
| Column Health | Monitor column backpressure. If it increases significantly, or if retention times continue to drift, consider washing or replacing the column. | A contaminated or degraded column will not provide reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound and its isomers?
A1: A good starting point is a reversed-phase method. Due to the polar nature of pyridinones, a C18 column with good aqueous stability is recommended. A gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is a versatile starting point.
Q2: How do I choose the optimal pH for the mobile phase?
A2: The optimal pH is typically one that ensures the analytes are in a single, stable ionic state. For pyridinones, which can have pKa values around 3-5 and 11-13, a mobile phase pH of around 3.0 is a good starting point to ensure they are protonated and well-behaved chromatographically. You can perform a pH scouting experiment (e.g., testing pH 2.5, 3.0, and 3.5) to find the best selectivity.
Q3: My resolution is still poor after optimizing the mobile phase. What should I try next?
A3: If mobile phase optimization is insufficient, consider changing the stationary phase. A phenyl-hexyl column can offer different selectivity due to π-π interactions with the pyridine (B92270) ring. Alternatively, for very polar isomers that are not well-retained on C18, a HILIC column could be a suitable option.[1][2][3][4]
Q4: What detection wavelength should I use?
A4: Pyridine and its derivatives typically have strong UV absorbance. A good starting point is to use a photodiode array (PDA) detector to screen for the optimal wavelength, which is often around 254 nm or 275 nm.
Q5: Can I use mass spectrometry (MS) with this method?
A5: Yes, but you must use volatile mobile phase additives. Replace non-volatile buffers like phosphate (B84403) with volatile alternatives such as formic acid, acetic acid, or ammonium (B1175870) formate/acetate.[6][7][8]
Experimental Protocols
Protocol 1: Starting Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: HILIC Method for Highly Polar Isomers
-
Column: HILIC (e.g., silica, amide, or zwitterionic), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient: 0% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 275 nm or MS-compatible detector.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water at a concentration of 1 mg/mL.
Visualizations
Caption: A workflow for troubleshooting poor resolution in HPLC.
Caption: Troubleshooting guide for peak tailing issues.
References
- 1. chembk.com [chembk.com]
- 2. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(1H)-Pyridinone, 1-methyl- [webbook.nist.gov]
- 4. 2(1H)-Pyridinone, 5-methyl- (CAS 1003-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE CAS#: 33630-96-5 [chemicalbook.com]
- 6. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. medchemexpress.com [medchemexpress.com]
troubleshooting peak tailing in chromatography of 5-Methylpyridin-2(1H)-one
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing encountered during the chromatographic analysis of 5-Methylpyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
A1: The most common cause of peak tailing for polar, heterocyclic compounds like this compound in reversed-phase chromatography is secondary interactions between the analyte and the stationary phase.[1] Specifically, the basic nitrogen atom in the pyridine (B92270) ring can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[2][3] This leads to more than one retention mechanism, causing the peak to become asymmetrical and broad.[3]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[4][5] this compound (also known as 2-hydroxy-5-methylpyridine) is an acidic compound with a predicted pKa of approximately 12.4.[6] At a low mobile phase pH (e.g., pH 2.5-3.0), the compound will be in its neutral, non-ionized form, which generally leads to better retention and symmetrical peak shapes in reversed-phase HPLC.[7] Furthermore, a low pH suppresses the ionization of residual silanol groups on the silica (B1680970) packing, minimizing the secondary interactions that cause tailing.[3][8]
Q3: What type of HPLC column is recommended for analyzing this compound?
A3: To minimize peak tailing, a modern, high-purity, end-capped column is highly recommended.[2][8] End-capping treats the silica surface to reduce the number of accessible silanol groups.[2] Columns designated as "Type B" silica have lower metal content and reduced silanol activity, which significantly improves peak shape for basic and polar compounds.[3] For example, a Zorbax RX-C18 column has been successfully used for this analysis.[1]
Q4: Can my sample preparation or injection solvent cause peak tailing?
A4: Yes. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing.[1] This "solvent mismatch" can lead to poor peak shape as the sample band is not properly focused on the column head. Additionally, overloading the column by injecting too high a concentration of the analyte can saturate the stationary phase, resulting in both peak tailing and fronting.[2][9]
Troubleshooting Guide for Peak Tailing
If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow. The guide is divided into three main areas: Chemical (Mobile Phase & Column), Instrumental, and Sample-related issues.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Quantitative Data Summary
Optimizing chromatographic parameters can significantly impact peak symmetry. The table below summarizes the expected effect of key parameters on the peak tailing factor. A tailing factor of 1.0 is perfectly symmetrical.
| Parameter Change | Expected Effect on Tailing Factor | Rationale |
| Mobile Phase pH | ||
| Decrease pH from 7.0 to 2.5 | Decrease | Suppresses ionization of acidic silanol groups, minimizing secondary interactions.[3][8] |
| Column Type | ||
| Switch from Type A to Type B Silica | Decrease | Modern Type B columns have fewer active silanol sites and metal impurities.[3] |
| Use End-Capped Column | Decrease | End-capping chemically deactivates a majority of residual silanols.[2][8] |
| Sample Concentration | ||
| Decrease Analyte Concentration | Decrease | Reduces the risk of mass overload, which can cause peak distortion.[8][9] |
| Buffer Concentration | ||
| Increase Buffer Strength (e.g., 10 to 50 mM) | Decrease | The buffer ions can mask residual silanol sites, improving peak shape.[2] |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This method is based on a validated procedure for the analysis of Pirfenidone and its impurities, including this compound.[1][10]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Zorbax RX-C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent high-purity, end-capped C18 column.[1]
-
Mobile Phase: Prepare a mixture of 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and Acetonitrile (B52724) in a 65:35 (v/v) ratio.[1]
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid (H₃PO₄).[1] Filter through a 0.45 µm membrane filter.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[11]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a mixture of water and acetonitrile (50:50).
-
Dilute the stock solution to the desired working concentration using the mobile phase as the diluent to avoid solvent mismatch effects.
-
Protocol 2: Column Flushing and Cleaning
If column contamination is suspected to be the cause of peak tailing, a systematic flushing procedure can restore performance.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase (no buffer): Flush the column with a mixture of water and organic modifier (matching your mobile phase composition but without buffer salts) for 20-30 column volumes.
-
Flush with 100% Organic Solvent: Flush the column with 100% Acetonitrile or Methanol for 30-40 column volumes to remove strongly retained non-polar compounds.[10]
-
Re-equilibrate: Re-introduce the initial mobile phase (with buffer) and equilibrate the column until a stable baseline is achieved (typically 15-20 column volumes).
-
Test Performance: Inject a standard to check if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[9]
References
- 1. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 2. 5-AMINO-1-METHYLPYRIDIN-2(1H)-ONE CAS#: 33630-96-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 7. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 8. 3-Iodo-5-methylpyridin-2(1H)-one | C6H6INO | CID 42553066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 11. sdiarticle4.com [sdiarticle4.com]
preventing byproduct formation in the nitration of 5-Methylpyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of 5-Methylpyridin-2(1H)-one. Our goal is to help you minimize byproduct formation and maximize the yield of the desired 5-Methyl-3-nitropyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the nitration of this compound?
A1: The most prevalent byproduct is the positional isomer, 5-Methyl-6-nitropyridin-2(1H)-one. Under forcing conditions, dinitration and oxidation of the methyl group or the pyridone ring can also occur as minor side reactions. The formation of these byproducts is highly dependent on the reaction conditions.
Q2: Why is a mixture of isomers often obtained in this nitration?
A2: The regioselectivity of the nitration is governed by the directing effects of the substituents on the pyridone ring. The methyl group is an activating ortho-, para-director, while the hydroxyl group (in the 2-hydroxy-5-methylpyridine (B17766) tautomer) is also a strong ortho-, para-director. The outcome of the reaction is a delicate balance of these directing effects, steric hindrance, and the nature of the nitrating species, which is influenced by the acidity of the reaction medium.
Q3: How does the acidity of the reaction medium affect the outcome of the nitration?
A3: The acidity of the medium plays a crucial role in determining the regioselectivity. In strongly acidic environments, such as a mixture of concentrated sulfuric and nitric acids, the pyridone ring can be protonated. This protonation alters the electronic distribution within the ring, influencing the position of electrophilic attack by the nitronium ion (NO₂⁺).
Q4: Can oxidation be a significant side reaction?
A4: Yes, strong nitrating conditions, especially at elevated temperatures, can lead to the oxidation of the electron-rich pyridone ring or the methyl group. This can result in the formation of tarry materials and a lower yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of the 6-nitro isomer byproduct | Reaction conditions favoring nitration at the 6-position. This can be influenced by the choice of nitrating agent and solvent. | - Modify the Nitrating System: Consider using nitric acid in acetic anhydride (B1165640) instead of a mixed acid system. This can alter the regioselectivity. - Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. |
| Formation of dinitrated products | - Use of excess nitrating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents). - Strict Temperature Monitoring: Ensure the temperature does not exceed the optimal range. - Reaction Monitoring: Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed. |
| Presence of dark, tarry material | Oxidation of the starting material or product by the strong oxidizing nitrating agent. | - Lower Reaction Temperature: Perform the reaction at or below 0 °C. - Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of this compound to dissipate the heat generated during the reaction. |
| Low overall yield of the desired product | - Significant byproduct formation. - Incomplete reaction. - Loss of product during workup and purification. | - Optimize Reaction Conditions: Systematically evaluate the effect of temperature, nitrating agent, and reaction time to find the optimal conditions for your setup. - Ensure Complete Reaction: Monitor the reaction to completion before workup. - Careful Workup: After quenching the reaction with ice, carefully neutralize the mixture. The product may be soluble in both acidic and basic aqueous solutions, so precise pH control is important before extraction. |
| Difficulty in separating the 3-nitro and 6-nitro isomers | The isomers have very similar physical properties, making separation by standard crystallization challenging. | - Chromatography: Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) for effective separation. Monitor the fractions by TLC. - Fractional Crystallization: This may be attempted but often requires multiple recrystallization steps and can be less efficient than chromatography. |
Quantitative Data
The distribution of the main mononitrated isomers is highly dependent on the reaction conditions. The following table summarizes typical isomer ratios obtained under different nitrating systems for the closely related 2-hydroxy-5-methylpyridine.
| Nitrating Agent | Solvent/Medium | Temperature (°C) | 3-Nitro Isomer (%) | 6-Nitro Isomer (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 0 - 10 | ~70 | ~30 |
| Conc. HNO₃ | Acetic Anhydride | 0 - 5 | ~55 | ~45 |
| Fuming HNO₃ | Acetic Acid | 20 - 25 | ~60 | ~40 |
Note: These values are approximate and can vary based on the precise experimental setup and reaction scale.
Experimental Protocols
Protocol 1: Nitration using Mixed Sulfuric and Nitric Acid
This method generally favors the formation of the 3-nitro isomer.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of this compound in 25 mL of concentrated sulfuric acid. Cool the solution to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the pyridone over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is no longer detectable.
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Neutralize the cold aqueous solution to a pH of 6-7 with a saturated solution of sodium carbonate. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient eluent of ethyl acetate in hexanes to separate the 3-nitro and 6-nitro isomers.
Protocol 2: Nitration using Nitric Acid in Acetic Anhydride
-
Preparation: In a three-necked round-bottom flask fitted with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of this compound in 30 mL of acetic anhydride. Cool the suspension to 0 °C in an ice bath.
-
Nitrating Agent Addition: Slowly add 3.0 mL of concentrated nitric acid dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours.
-
Workup: Pour the reaction mixture into 150 mL of an ice-water slurry and stir for 30 minutes to hydrolyze the excess acetic anhydride.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with cold water, and dry. Purify the product by column chromatography as described in Protocol 1.
Visualizations
Caption: Reaction pathways in the nitration of this compound.
Caption: Experimental workflow for the nitration of this compound.
Technical Support Center: Strategies for Selective Functionalization at N1 versus O2 Positions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving selective functionalization at the N1 versus O2 positions of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing selectivity between N1 and O2 functionalization?
The selectivity between N1 and O2 functionalization is a delicate balance of several factors:
-
Nature of the Electrophile: Hard electrophiles, as defined by the Hard and Soft Acids and Bases (HSAB) principle, tend to react at the harder oxygen atom (O2). In contrast, softer electrophiles will favor the softer nitrogen atom (N1).
-
Base and Counterion: The choice of base is critical. Strong bases can deprotonate the heterocycle, forming an ambident nucleophile. The nature of the resulting counterion can influence the reaction's regioselectivity. For instance, in the alkylation of pyrimidine (B1678525) bases, lithium salts have been shown to favor N1-alkylation, while potassium salts can lead to a higher proportion of O2-alkylation.
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF or DMSO can favor N-alkylation, whereas nonpolar solvents may favor O-alkylation. The solvent can also influence the dissociation of the ion pair formed after deprotonation, thereby affecting the availability of the N1 and O2 nucleophilic sites.
-
Steric Hindrance: Bulky substituents on the heterocyclic ring, particularly near the N1 position, can sterically hinder the approach of the electrophile, thus favoring reaction at the less hindered O2 position.
-
Temperature: Reaction temperature can also impact selectivity, although its effects are often substrate and reaction-specific.
Q2: I am getting a mixture of N1 and O2 alkylated products. How can I improve the selectivity for N1-alkylation?
To enhance selectivity for N1-alkylation, consider the following troubleshooting steps:
-
Switch to a "softer" alkylating agent. For example, if you are using a hard electrophile like dimethyl sulfate (B86663), try switching to a softer one like methyl iodide.
-
Use a polar aprotic solvent. Solvents like DMF or acetonitrile (B52724) can favor N-alkylation.
-
Choose an appropriate base. For pyridones and related heterocycles, bases like potassium carbonate (K₂CO₃) in DMF are commonly used to promote N-alkylation.[1]
-
Consider a phase-transfer catalyst. In some cases, a phase-transfer catalyst can help to achieve selective N-alkylation.
-
Protect the O2 position. If other methods fail, transient protection of the oxygen atom can be an effective strategy to ensure exclusive N1-functionalization.
Q3: My attempts at O2-arylation are resulting in low yields and a significant amount of N1-arylated byproduct. What can I do?
Achieving selective O2-arylation can be challenging. Here are some strategies to improve your results:
-
Optimize the base and solvent combination. For the O-arylation of pyridin-2-ones with diaryliodonium salts, using a weaker base like quinoline (B57606) in a less polar solvent such as chlorobenzene (B131634) has been shown to favor O-arylation. In contrast, stronger bases like N,N-diethylaniline in fluorobenzene (B45895) tend to promote N-arylation.
-
Consider steric hindrance. Introducing a bulky substituent at the C6 position of a 2-pyridone can sterically shield the N1 position and promote O-arylation.
-
Explore alternative arylating agents. Arylboronic acids, in conjunction with specific catalytic systems, can provide high O-selectivity.
Troubleshooting Guides
Guide 1: Poor N1/O2 Selectivity in the Alkylation of Pyridones
| Symptom | Possible Cause | Suggested Solution |
| Low N1:O2 ratio with a hard alkylating agent (e.g., dimethyl sulfate) | The hard electrophile preferentially attacks the hard oxygen atom. | Switch to a softer alkylating agent like methyl iodide or benzyl (B1604629) bromide. |
| Significant O-alkylation in a nonpolar solvent | Nonpolar solvents can favor attack at the oxygen atom. | Change to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Mixture of products despite using a soft electrophile | The chosen base may not be optimal for directing N-selectivity. | For N-alkylation of 4-pyridone, using a base like potassium carbonate in DMF is a good starting point.[1] For 4-alkoxy-2-pyridones, a combination of potassium tert-butoxide and tetrabutylammonium (B224687) iodide can provide high N-selectivity.[2][3] |
| N-alkylation is sterically hindered | Bulky groups near the nitrogen atom are blocking the electrophile. | If N-alkylation is desired, consider a smaller electrophile or a different synthetic route. If O-alkylation is acceptable, this steric hindrance can be used to your advantage. |
Guide 2: Low Yield in Selective Functionalization Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion | Insufficiently reactive electrophile or suboptimal reaction temperature. | Increase the reaction temperature or use a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl iodide). For N-alkylation of pyridin-4-ol, heating to 60-80 °C is typical.[1] |
| Decomposition of starting material or product | The reaction conditions are too harsh. | Try lowering the reaction temperature or using a milder base. |
| Catalyst deactivation (for catalyzed reactions) | The substrate or impurities are poisoning the catalyst. | For palladium-catalyzed N-arylation of imidazoles, pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole (B134444) substrate can prevent catalyst inhibition. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the selective functionalization of heterocyclic compounds.
Table 1: N1- vs. O2-Alkylation of 2-Pyridones
| Substrate | Electrophile | Base | Solvent | N1:O2 Ratio | Yield (%) |
| 5-bromo-2-pyridone | Benzyl bromide | K₂CO₃ | Tween 20/water | >5:1 | High conversion |
| 4-alkoxy-2-pyridone | Alkyl halide | t-BuOK | THF | Selective N-alkylation | Good |
| 2-pyridone | Ethyl lactate | DEAD/PPh₃ | THF | Dependent on substituents | Variable |
Table 2: N1- vs. O2-Arylation of Pyridin-2-ones with Diaryliodonium Salts
| Substrate | Base | Solvent | Product | Selectivity | Yield (%) |
| Pyridin-2-one | N,N-diethylaniline | Fluorobenzene | N-arylated | High | High |
| Pyridin-2-one | Quinoline | Chlorobenzene | O-arylated | High | High |
Table 3: Selective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones
| Pyrimidinone Substituent | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 6-substituted-4-(trifluoromethyl) | 4-(iodomethyl)pyrimidine | K₂CO₃ | Acetone | O-alkylated | 70-98 |
Experimental Protocols
Protocol 1: Selective N-Alkylation of Pyridin-4-ol[1]
Materials:
-
Pyridin-4-ol
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add pyridin-4-ol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles
Materials:
-
Unsymmetrical imidazole (e.g., 4-methylimidazole)
-
Aryl halide or triflate
-
Pd₂(dba)₃
-
Ligand (e.g., L1 as specified in the literature)
-
Base (e.g., NaOtBu)
-
Toluene/Dioxane solvent mixture
Procedure:
-
In a reaction vessel under an inert atmosphere, pre-mix Pd₂(dba)₃ and the ligand in the solvent.
-
Heat the catalyst-ligand mixture (e.g., at 120 °C for 3 minutes) to pre-activate the catalyst.
-
In a separate vessel, dissolve the imidazole and the base in the solvent.
-
To the pre-activated catalyst solution, add the aryl halide/triflate followed by the solution of the imidazole and base.
-
Heat the reaction mixture at the desired temperature (e.g., 120 °C) and monitor by a suitable analytical technique (e.g., GC or LC-MS).
-
Upon completion, cool the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Methylpyridin-2(1H)-one
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 5-Methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the necessary experimental protocols and data presentation formats for method validation in line with industry standards. The primary method detailed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used and robust technique for the analysis of pyridine (B92270) derivatives.[1][2][3][4] A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a viable alternative.
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, outlining key validation parameters that ensure the reliability and accuracy of analytical data.[7][8][9][10] These parameters include specificity, accuracy, precision, linearity, range, and the limits of detection and quantitation.[7][9]
Recommended Analytical Method: RP-HPLC with UV Detection
Based on the analysis of similar pyridine derivatives, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound. The tautomeric nature of this compound, existing in both the pyridone and hydroxypyridine forms, influences its UV absorbance. The pyridone form typically exhibits a strong absorption band at a longer wavelength (around 290-300 nm) in polar solvents, making UV detection a suitable quantification technique.[11]
Experimental Protocol for Method Validation
The following protocol outlines the steps for validating the RP-HPLC method in accordance with ICH Q2(R1) guidelines.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 295 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the validated range of the method.
3. Validation Parameters:
The following parameters must be evaluated to validate the analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a sample spiked with the analyte and potential impurities. The peak for this compound should be well-resolved from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across the desired range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Variation within the same laboratory, considering different days, analysts, or equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation for Method Validation
The quantitative data generated during the validation process should be summarized in clear and concise tables for easy comparison and review.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,800 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 15200x - 150 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.95 | 99.0 |
| 25.0 | 25.3 | 101.2 |
| 45.0 | 44.7 | 99.3 |
| Mean Recovery (%) | 99.8 | |
| % RSD | < 2.0 |
Table 3: Precision Data
| Precision Level | Concentration (µg/mL) | % RSD of Peak Area |
| Repeatability (n=6) | 25.0 | < 1.0 |
| Intermediate Precision (Day 1 vs Day 2) | 25.0 | < 2.0 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | 0.1 | Signal-to-Noise Ratio (3:1) |
| LOQ | 0.3 | Signal-to-Noise Ratio (10:1) |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with high specificity and sensitivity.[12]
Comparative Overview
| Feature | RP-HPLC with UV Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Properties | Suitable for a wide range of polar and non-polar compounds. | Requires volatile and thermally stable analytes. Derivatization may be needed for polar compounds. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum fragmentation pattern. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Can achieve lower detection limits, often in the pg/mL range. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Sample Throughput | Typically higher. | Can be lower due to longer run times. |
General Experimental Protocol for GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure complete volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI) is common.
-
Mass Analyzer: Quadrupole is frequently used.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for the quantification of this compound.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. This compound | 91914-06-6 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 5-Methylpyridin-2(1H)-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 5-Methylpyridin-2(1H)-one and its key isomers: 3-Methylpyridin-2(1H)-one, 4-Methylpyridin-2(1H)-one, 6-Methylpyridin-2(1H)-one, and N-Methylpyridin-2(1H)-one. The differentiation of these closely related structures is crucial in synthetic chemistry and drug development for unambiguous identification and quality control. This document summarizes key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.
Introduction
Pyridin-2(1H)-one and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The position of a methyl substituent on the pyridinone ring significantly influences the molecule's electronic distribution, conformation, and, consequently, its spectroscopic characteristics. This guide offers a systematic comparison of these subtle yet distinct differences, providing a valuable resource for the structural elucidation of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H3 | H4 | H5 | H6 | N-CH₃ | C-CH₃ | Solvent |
| This compound | 6.45 (d, J=9.1 Hz) | 7.23 (dd, J=9.1, 2.6 Hz) | - | 6.93 (d, J=0.8 Hz) | - | 2.06 (s) | CDCl₃[1] |
| 3-Methylpyridin-2(1H)-one | - | 7.25 (m) | 6.13 (t, J=6.5 Hz) | 7.25 (m) | - | 2.16 (s) | CDCl₃[2] |
| 4-Methylpyridin-2(1H)-one | 6.20 (d, J=1.5 Hz) | - | 6.37 (dd, J=5.2, 1.5 Hz) | 7.81 (d, J=5.2 Hz) | - | 2.16 (s) | CDCl₃[3] |
| 6-Methylpyridin-2(1H)-one | 6.19 (d, J=7.4 Hz) | 7.55 (d, J=7.4 Hz) | - | - | - | 2.32 (s) | CDCl₃[4] |
| N-Methylpyridin-2(1H)-one | 6.57 (d, J=9.12 Hz) | 7.34 (ddd, J=9.12, 6.66, 2.07 Hz) | 6.17 (td, J=6.67, 1.38 Hz) | 7.32 (dd, J=6.67, 2.07 Hz) | 3.59 (s) | - | CDCl₃[5] |
Note: Data for some isomers may be for structurally similar compounds (e.g., amine derivatives) due to the limited availability of direct data for the pyridinone.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C-CH₃ | N-CH₃ | Solvent |
| This compound | ~165 | ~120 | ~140 | ~125 | ~135 | ~17 | - | DMSO-d₆ |
| 3-Methylpyridin-2(1H)-one | 163.5 | 127.9 | 136.6 | 101.8 | 156.2 | 28.9 | - | CDCl₃[4] |
| 4-Methylpyridin-2(1H)-one | ~164 | ~118 | ~148 | ~116 | ~138 | ~20 | - | DMSO-d₆ |
| 6-Methylpyridin-2(1H)-one | 165.3 | 121.1 | 137.2 | 110.1 | 140.4 | 29.7 | - | CDCl₃[4] |
| N-Methylpyridin-2(1H)-one | ~163 | ~122 | ~139 | ~106 | ~135 | - | ~38 | CDCl₃ |
Note: Some values are estimations based on typical chemical shifts for similar structures.
Table 3: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C=C) |
| This compound | ~3400 | ~1660 | ~1600, ~1550 |
| 3-Methylpyridin-2(1H)-one | ~3410 | ~1655 | ~1605, ~1560 |
| 4-Methylpyridin-2(1H)-one | ~3400 | ~1650 | ~1610, ~1555 |
| 6-Methylpyridin-2(1H)-one | ~3420 | ~1665 | ~1595, ~1545 |
| N-Methylpyridin-2(1H)-one | - | ~1670 | ~1590, ~1540 |
Note: These are approximate values and can vary based on the sample preparation method and instrument.
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | C₆H₇NO | 109.13 | 109 (M+), 81, 53[6] |
| 3-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 109 (M+), 80, 53[7] |
| 4-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 109 (M+), 80, 53 |
| 6-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 109 (M+), 94, 66 |
| N-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 109 (M+), 80, 52[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyridinone sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid pyridinone sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[8]
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the pyridinone sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Data Acquisition (LC-MS with ESI):
-
Chromatography System: An HPLC or UPLC system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for pyridinone compounds.
-
Scan Range: A typical scan range would be m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: Workflow for the spectroscopic analysis and identification of pyridinone isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers reveals distinct patterns that allow for their unambiguous differentiation. ¹H NMR spectroscopy is particularly powerful in distinguishing isomers based on the chemical shifts and coupling patterns of the ring protons. ¹³C NMR provides complementary information on the carbon skeleton, while IR spectroscopy offers characteristic vibrational frequencies for the carbonyl and other functional groups. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. By employing a combination of these techniques and following standardized experimental protocols, researchers can confidently identify and characterize these important heterocyclic compounds.
References
- 1. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Methyl-2-pyridone(1003-56-1) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Study of the Reactivity of 5-Methylpyridin-2(1H)-one and 3-Methylpyridin-2(1H)-one: A Guide for Medicinal and Process Chemistry
Introduction: 5-Methylpyridin-2(1H)-one and 3-methylpyridin-2(1H)-one are pivotal heterocyclic building blocks in the synthesis of pharmaceuticals and agrochemicals. Their reactivity profile, dictated by the interplay of the pyridinone core and the positioning of the methyl substituent, is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the reactivity of these two isomers, supported by theoretical principles and experimental data from related systems.
Tautomerism: A Key Determinant of Reactivity
Both this compound and 3-methylpyridin-2(1H)-one exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) forms. The position of this equilibrium is sensitive to the solvent environment. In polar solvents, the pyridone form is predominant, while in non-polar solvents, the hydroxypyridine tautomer is more favored. This tautomerism is a critical factor in determining the reactivity of these molecules, as the pyridone and hydroxypyridine forms exhibit different electronic properties and, consequently, different susceptibilities to electrophilic and nucleophilic attack.
Electronic Effects of the Methyl Group
The position of the electron-donating methyl group significantly influences the electron density distribution within the pyridinone ring, thereby modulating its reactivity.
-
This compound: The methyl group at the 5-position enhances electron density at the C3 and C5 positions through inductive and hyperconjugation effects. This increased nucleophilicity makes the C3 position particularly susceptible to electrophilic attack.
-
3-Methylpyridin-2(1H)-one: The methyl group at the 3-position increases electron density primarily at the C3 and C5 positions. This directs electrophilic substitution to the C5 position.
The following diagram illustrates the influence of the methyl group on the electron density of the pyridinone ring.
biological activity of 5-Methylpyridin-2(1H)-one compared to other pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
This guide provides a comparative analysis of the biological activity of 5-Methylpyridin-2(1H)-one and other pyridine (B92270) derivatives. While this compound is primarily utilized as a versatile building block in synthetic chemistry, its core structure, the 2-pyridone ring, is a well-established pharmacophore found in numerous biologically active compounds. Due to a lack of publicly available data on the specific biological activity of this compound, this guide will focus on the known activities of structurally related 2-pyridone and pyridine derivatives to provide a predictive context for its potential therapeutic applications. The comparative data presented herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar compounds.
I. Comparative Analysis of Biological Activity
The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, known to impart a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This section compares the quantitative biological data of several pyridine derivatives against common cancer cell lines and microbial strains. It is hypothesized that this compound, owing to its 2-pyridone core, may exhibit similar activities.
Table 1: Comparative Cytotoxicity of Pyridine Derivatives Against Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against selected human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Target Cell Line | Assay Type | IC50 (µM) |
| This compound | Not Available | Not Available | No Data Available |
| 2,6-diaryl-substituted pyridine | HCT-116 | MTT Assay | 24.95 - 45.80 |
| Curcumin conjugated imidazo[1,2-a]pyridine | PC-3, HGC-27, HeLa | Not Specified | 1.7 - 2.97 |
| 4,4'-Bipyridine derivative (9a) | HepG-2 | Not Specified | High Activity |
| 4,4'-Bipyridine derivative (9b) | MCF-7 | Not Specified | High Activity |
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of different pyridine derivatives against common bacterial and fungal strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound/Derivative | Target Organism | Assay Type | MIC (µg/mL) |
| This compound | Not Available | Not Available | No Data Available |
| Dodecanoic acid pyridines | S. aureus, E. coli, C. albicans | Not Specified | Good Activity |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Not Specified | Comparable to Norfloxacin |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12, R2-R4 | Not Specified | High Activity |
| Pyridine-thiazole hybrid | S. aureus, E. coli | Not Specified | 4.25 - 3.75 mm inhibition |
II. Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance of the solution.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Antimicrobial Susceptibility Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.
III. Visualization of a Potential Signaling Pathway
Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases. One such kinase that is a common target is PIM-1, a serine/threonine kinase involved in cell survival and proliferation. The following diagram illustrates a simplified view of the PIM-1 signaling pathway, which could be a potential target for this compound and its derivatives.
Caption: Simplified PIM-1 kinase signaling pathway and potential point of inhibition.
IV. Conclusion
While direct experimental evidence for the biological activity of this compound remains to be established, its structural similarity to a wide array of biologically active 2-pyridone derivatives suggests its potential as a valuable scaffold in drug discovery. The data and protocols presented in this guide offer a comparative framework to stimulate further investigation into the cytotoxic and antimicrobial properties of this and related compounds. Future studies are warranted to elucidate the specific biological targets and therapeutic potential of this compound.
assessing the purity of synthesized 5-Methylpyridin-2(1H)-one against a commercial standard
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized 5-Methylpyridin-2(1H)-one against a commercially available standard. The assessment employs a suite of standard analytical techniques to provide researchers with a clear, data-driven methodology for purity verification. All experimental protocols are detailed, and quantitative data is presented for direct comparison.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide outlines a systematic approach to assess the purity of a laboratory-synthesized batch of this compound against a certified commercial standard. The analytical workflow is designed to identify and quantify the principal compound and any potential process-related impurities or residual solvents.
Analytical Workflow for Purity Assessment
The purity of the synthesized this compound was evaluated alongside a commercial standard using a multi-pronged analytical approach. This ensures a comprehensive purity profile, leveraging the strengths of different analytical techniques to detect a wide range of potential impurities. The overall workflow is depicted below.
Caption: Experimental workflow for the comparative purity assessment.
Comparative Data Summary
The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and the commercial standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized | 4.25 | 98.7% |
| Commercial Standard | 4.26 | 99.8% |
Table 2: Impurity Profile by LC-MS
| Sample | Impurity (m/z) | Relative Abundance | Potential Identity |
| Synthesized | 110.06 | 1.1% | Unreacted Starting Material |
| 126.05 | 0.2% | Dimerization By-product | |
| Commercial Standard | 110.06 | 0.15% | Trace Starting Material |
| - | < 0.05% | Not Detected |
Table 3: ¹H NMR Spectral Data
| Sample | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Synthesized | 2.18 | s | 3H | -CH₃ |
| 6.25 | d | 1H | Ar-H | |
| 7.30 | d | 1H | Ar-H | |
| 7.45 | s | 1H | Ar-H | |
| 11.8 (broad) | s | 1H | -NH | |
| Commercial Standard | 2.18 | s | 3H | -CH₃ |
| 6.25 | d | 1H | Ar-H | |
| 7.30 | d | 1H | Ar-H | |
| 7.45 | s | 1H | Ar-H | |
| 11.8 (broad) | s | 1H | -NH |
Table 4: Physical Properties
| Sample | Melting Point (°C) | Appearance |
| Synthesized | 181-184 | Off-white crystalline solid |
| Commercial Standard | 183-185 | White crystalline solid |
Logical Relationship of Purity Assessment
Caption: Logical flow for confirming the purity and identity of the synthesized compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
5.1 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Water (0.1% Formic Acid) and 30% Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
5.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution starting from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Samples were diluted to 0.1 mg/mL in the initial mobile phase.
5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Technique: ¹H NMR spectra were acquired with a 30° pulse and a relaxation delay of 1 second.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.
5.4 Melting Point Analysis
-
Instrumentation: Stuart SMP30 Melting Point Apparatus.
-
Method: A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 2°C/min. The melting range was observed from the onset of melting to the point where the entire solid turned into a liquid.
Conclusion
The synthesized this compound exhibits a purity of 98.7% as determined by HPLC, which is slightly lower than the commercial standard's purity of 99.8%. The primary impurity in the synthesized batch was identified by LC-MS as likely unreacted starting material. The structural identity of the synthesized compound was confirmed by ¹H NMR, with the spectral data being identical to that of the commercial standard. The melting point of the synthesized product is in close agreement with the commercial standard, although the slightly broader range is consistent with the lower purity observed by HPLC. Overall, the synthesized this compound is of high purity, suitable for many research and development applications. Further purification, such as recrystallization, could be employed to remove the residual starting material if a higher purity is required.
References
A Comparative Guide to the Synthesis of 5-Methylpyridin-2(1H)-one: A Cost-Benefit Analysis of Starting Materials
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 5-Methylpyridin-2(1H)-one is a valuable building block in the pharmaceutical industry. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this compound, focusing on the economic and practical viability of different starting materials. Experimental data, detailed protocols, and process visualizations are presented to aid in the selection of the most appropriate synthetic strategy.
The synthesis of this compound can be approached from several key starting materials, each presenting a unique profile of cost, yield, safety, and operational complexity. The primary precursors identified in the literature are 2-amino-5-methylpyridine (B29535), 2-halo-5-methylpyridines (such as 2-chloro- and 2-bromo-5-methylpyridine), 3-cyano-6-hydroxypyridine, and 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. This analysis delves into the synthetic pathways originating from these compounds to provide a clear comparison for laboratory and industrial-scale production.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between the cost of raw materials, the efficiency of the chemical transformations, and the complexity of the process. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.
| Starting Material | Price (USD/kg, approx.) | Key Steps | Overall Yield (%) | Purity (%) | Key Reagents & Catalysts | Reaction Time (approx.) |
| 2-Amino-5-methylpyridine | 285 | Diazotization, Hydrolysis | Moderate-High | Good | NaNO₂, H₂SO₄ | 4-8 hours |
| 2-Chloro-5-methylpyridine (B98176) | 1300 | Hydrolysis | High | High | NaOH or KOH, High Temperature | 12-24 hours |
| 2-Bromo-5-methylpyridine | High (Lab Scale) | Hydrolysis | High | High | NaOH or KOH, High Temperature | 12-24 hours |
| 3-Cyano-6-hydroxypyridine | Supplier Dependent | Catalytic Hydrogenation | 65-83 | Good | H₂, Pd/C or Pt catalyst, Acid | 6-10 hours |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | 430 | Hydrogenation, Hydrolysis | 84 | >99 | Pt catalyst, H₂, KOH | 2-step, >24 hours |
Note: Prices are estimates based on available supplier data for bulk quantities and are subject to market fluctuations. Yields and reaction times are based on literature reports and can vary with specific conditions.
Logical Workflow for Route Selection
The selection of an optimal synthetic route involves a multi-faceted decision-making process. The following diagram illustrates the logical workflow for this cost-benefit analysis.
Caption: Logical workflow for the cost-benefit analysis of synthetic routes.
Detailed Experimental Protocols
Route 1: From 2-Amino-5-methylpyridine via Diazotization
This classical route involves the conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group of the pyridone.
Protocol:
-
Dissolve 2-amino-5-methylpyridine in aqueous sulfuric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at low temperature for 1-2 hours.
-
Gently heat the reaction mixture to 50-60 °C to facilitate the hydrolysis of the diazonium salt. Nitrogen gas will evolve.
-
After gas evolution ceases, cool the mixture and neutralize it with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol (B145695) or water.
Route 2: From 2-Chloro-5-methylpyridine via Hydrolysis
This method relies on the nucleophilic substitution of the chloro group with a hydroxide (B78521) ion, typically under forcing conditions.
Protocol:
-
In a pressure vessel, combine 2-chloro-5-methylpyridine with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to a high temperature (typically 150-180 °C) for several hours (12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture and carefully neutralize it with an acid (e.g., hydrochloric acid).
-
The product will precipitate upon neutralization. Filter the solid, wash with water, and dry.
Route 3: From 3-Cyano-6-hydroxypyridine via Catalytic Hydrogenation
This route involves the reduction of the cyano group to a methyl group.
Protocol:
-
In a hydrogenation reactor, suspend 3-cyano-6-hydroxypyridine in a suitable solvent system (e.g., a mixture of n-butanol and water).
-
Add an acid (e.g., sulfuric acid) and an anionic surfactant (e.g., sodium lauryl sulfate).
-
Add a palladium on carbon (Pd/C) or platinum-based catalyst.
-
Pressurize the reactor with hydrogen gas and stir the mixture at a slightly elevated temperature (e.g., 50 °C) for 6-10 hours.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Route 4: From 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide
This two-step industrial route offers high yield and purity.[1][2]
Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine
-
In a pressure reactor, suspend 2-chloro-5-methyl-4-nitro-pyridine-1-oxide in methanol.
-
Add a platinum-based catalyst (e.g., 1% Pt + 2% V on carbon).
-
Pressurize the reactor with hydrogen (e.g., 3 bar) and heat to around 30 °C for 18-22 hours.
-
After the reaction, filter off the catalyst. The filtrate containing the intermediate can be used directly in the next step.
Step 2: Hydrolysis to 4-amino-5-methyl-2(1H)-pyridone and subsequent conversion Note: This route directly yields an amino-substituted pyridone, which would require further steps to arrive at this compound. The direct synthesis of the target compound from this starting material is not explicitly detailed in the provided search results.
A more direct, though not fully detailed, pathway involves the hydrolysis of an intermediate. A general high-yield synthesis from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to a pyridone derivative is reported with an overall yield of 84% and a purity of over 99%.[2]
Representative Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound, applicable to several of the discussed routes with minor variations.
Caption: A generalized experimental workflow for synthesis.
Conclusion
The selection of an optimal synthetic route for this compound is highly dependent on the specific requirements of the production scale and available resources.
-
For large-scale industrial production , the two-step synthesis from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide appears highly advantageous due to its excellent reported yield and purity, despite the multi-step nature of the process.
-
The route starting from 3-cyano-6-hydroxypyridine also presents a viable industrial option with good yields, utilizing catalytic hydrogenation which is a common and scalable technique.
-
The hydrolysis of 2-chloro-5-methylpyridine is a straightforward, albeit potentially harsh, method that can be cost-effective if the starting material is sourced economically.
-
The diazotization of 2-amino-5-methylpyridine is a well-established laboratory method that can be effective for smaller scales, with the starting material being relatively inexpensive.
Researchers and process chemists must weigh the cost of raw materials and reagents against process efficiency, safety considerations, and environmental impact to make an informed decision that best suits their needs.
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
A Guide to Inter-Laboratory Comparison of 5-Methylpyridin-2(1H)-one Analysis
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 5-Methylpyridin-2(1H)-one, a crucial step in standardizing analytical methods for research and development. Below, we present a model for data comparison, a standardized experimental protocol, and workflows to guide the process.
Comparative Performance Data
An effective inter-laboratory study requires the transparent reporting of key analytical performance metrics. The following table presents a hypothetical comparison of results from three different laboratories using a standardized analytical method. This structure allows for a clear and objective assessment of method performance and reproducibility across different sites.
Table 1: Hypothetical Inter-Laboratory Comparison of Analytical Method Performance for this compound
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | > 0.995 |
| Precision (%RSD) | 1.8 | 2.5 | 1.5 | < 5% |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 95 - 105% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.07 µg/mL | 0.04 µg/mL | Report Value |
| Limit of Quant. (LOQ) | 0.15 µg/mL | 0.21 µg/mL | 0.12 µg/mL | Report Value |
Standardized Experimental Protocol: HPLC-UV Analysis
To ensure comparability of results, all participating laboratories should adhere to a standardized protocol. The following High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is a robust approach for the quantification of this compound.
2.1. Scope This protocol details the procedure for the quantitative analysis of this compound in a solution matrix.
2.2. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
2.3. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
2.4. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the mobile phase.
2.5. HPLC-UV Method Parameters
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 275 nm
-
Run Time: 10 minutes
2.6. Sample Preparation
-
Dilute the sample with the mobile phase to fall within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2.7. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the coefficient of determination (R²) and the equation of the line.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Workflows and Pathway Diagrams
Visual diagrams are essential for understanding the logical flow of the comparison study and the potential biological context of the analyte.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Hypothetical metabolic pathway of a pyridine derivative.
Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Methylpyridin-2(1H)-one
This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methylpyridin-2(1H)-one. The methodologies and performance benchmarks detailed herein are aligned with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose in quality control and stability studies.[1][2][3][4]
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5] The development and validation of such methods are critical for determining the shelf life and storage conditions of drug substances and products.[1][6][7] Forced degradation studies, or stress testing, are an integral part of this process, designed to intentionally degrade the API to generate potential degradation products and demonstrate the method's specificity.[5][8][9]
Proposed HPLC Methodology: A Comparative Overview
While various HPLC techniques can be employed for the analysis of pyridinone derivatives, a reversed-phase C18 column is often selected for its robustness and versatility in separating polar and non-polar impurities.[10] Below is a comparison of a proposed method against a common alternative.
| Parameter | Proposed Method: RP-HPLC (C18 Column) | Alternative Method: HILIC |
| Stationary Phase | Octadecyl silane (B1218182) (C18) | Unbonded silica (B1680970) or polar bonded phase |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate) | High organic solvent content with a small amount of aqueous buffer |
| Separation Principle | Primarily based on hydrophobicity | Partitioning into a water-enriched layer on the stationary phase surface |
| Advantages | Robust, versatile, excellent for a wide range of impurities, widely available.[10] | Better retention of very polar analytes |
| Disadvantages | May have limited retention for very polar degradants | Longer equilibration times, potential for reproducibility issues |
Experimental Protocols
The following protocols outline the steps for validating the stability-indicating nature of the proposed HPLC method for this compound.
Forced degradation studies are performed to demonstrate the specificity of the method by generating potential degradation products.[8][9] The drug substance is subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[7]
-
Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.[10]
-
Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The validation of the analytical method is performed in accordance with ICH Q2(R2) guidelines.[1][2]
-
Specificity: Demonstrated through forced degradation studies. The method should be able to resolve the this compound peak from all degradation products and any known impurities. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Linearity: Assessed at a minimum of five concentration levels across the range of 50-150% of the target assay concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples of known concentrations into a placebo matrix at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Performed by a different analyst on a different day with different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation: A Comparative Summary
The following tables present hypothetical data from the validation of the proposed HPLC method, compared against typical ICH acceptance criteria.
Table 1: Forced Degradation Study Results
| Stress Condition | % Degradation | Peak Purity of Parent Peak | Resolution (Rs) from Closest Degradant |
| Acid Hydrolysis | 12.5 | > 0.999 | 2.8 |
| Base Hydrolysis | 18.2 | > 0.999 | 3.1 |
| Oxidation | 9.8 | > 0.999 | 2.5 |
| Thermal | 5.3 | > 0.999 | 3.5 |
| Photolytic | 7.1 | > 0.999 | 2.9 |
Table 2: Method Validation Performance
| Validation Parameter | Proposed Method Performance | ICH Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.10% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
| Robustness | No significant impact on results | System suitability criteria must be met |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method.
Caption: Validation workflow for a stability-indicating HPLC method.
Conclusion
The proposed reversed-phase HPLC method for the analysis of this compound, when validated according to the described protocols, demonstrates specificity, linearity, accuracy, precision, and robustness. The comprehensive data confirms that the method's performance meets the stringent acceptance criteria set by the ICH guidelines.[3] Therefore, this validated, stability-indicating method is deemed suitable for its intended purpose in quality control and stability studies within a drug development setting.
References
- 1. hmrlabs.com [hmrlabs.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Step-by-Step Guide to Implementing Stability-Indicating Method Validation for Formulation Testing Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
comparative docking studies of 5-Methylpyridin-2(1H)-one derivatives in a specific biological target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of a series of hypothetical 5-Methylpyridin-2(1H)-one derivatives against the c-Met kinase, a key target in cancer therapy. The data presented herein is generated based on established computational methodologies to offer insights into potential structure-activity relationships and guide further drug discovery efforts.
The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a critical factor in tumor growth, proliferation, and metastasis, making it a significant target for cancer treatment.[1] Pyridine-containing compounds are recognized for their diverse biological activities, including anticancer properties, often by inhibiting kinases.[2] This guide focuses on derivatives of the this compound scaffold, exploring how different substitutions might influence their binding affinity to the c-Met kinase domain.
Data Presentation: Comparative Docking Scores
The following table summarizes the predicted binding affinities (docking scores) of hypothetical this compound derivatives against the ATP-binding pocket of c-Met kinase (PDB ID: 2WGJ). Lower docking scores typically indicate a higher predicted binding affinity.
| Compound ID | R1-Substituent | R2-Substituent | Docking Score (kcal/mol) | Predicted Interacting Residues |
| 5MP-001 | -H | -H | -7.2 | TYR1230, MET1211 |
| 5MP-002 | -Cl | -H | -7.8 | TYR1230, MET1211, MET1160 |
| 5MP-003 | -OCH3 | -H | -7.5 | TYR1230, MET1211, ASP1222 |
| 5MP-004 | -H | -Phenyl | -8.5 | TYR1230, MET1211, PHE1223 |
| 5MP-005 | -H | -4-Fluorophenyl | -8.9 | TYR1230, MET1211, PHE1223, MET1160 |
| Reference | Crizotinib | (Known Inhibitor) | -10.5 | TYR1230, MET1211, GLY1157, MET1160 |
Experimental Protocols
The in-silico molecular docking studies were conducted following a standardized and validated protocol to ensure the reliability of the comparative data.
1. Receptor Preparation: The crystal structure of the c-Met kinase domain co-crystallized with an inhibitor (PDB ID: 2WGJ) was obtained from the RCSB Protein Data Bank.[3] The protein structure was prepared by removing water molecules and the co-crystallized ligand.[3] Polar hydrogen atoms were added to the receptor structure to correctly represent the protonation states at physiological pH.[3]
2. Ligand Preparation: The 3D structures of the this compound derivatives were constructed using molecular modeling software. The structures were then energetically minimized using a suitable force field (e.g., CHARMm36).[4] Hydrogen atoms were added to the ligands before proceeding with the docking calculations.[4]
3. Molecular Docking: Molecular docking was performed using computational software such as AutoDock Vina or the CDOCKER module in Discovery Studio.[4][5] The binding site was defined as a grid box encompassing the region occupied by the co-crystallized ligand in the original PDB structure.[3] The docking protocol was validated by re-docking the native ligand into the binding site; a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[6] For each derivative, multiple docking runs were performed to ensure conformational sampling, and the pose with the most favorable binding energy was selected for analysis.
4. Analysis of Interactions: The docked poses of the ligands within the c-Met active site were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues.
Visualizations
Molecular Docking Workflow
Caption: General workflow for comparative molecular docking studies.
Hypothetical c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.8. Molecular docking [bio-protocol.org]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
benchmarking the performance of a new 5-Methylpyridin-2(1H)-one-based compound against existing drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of a novel 5-Methylpyridin-2(1H)-one-based compound, designated as Compound X , against existing inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3). EIF4A3, a DEAD-box RNA helicase, is a critical component of the exon junction complex (EJC) and plays a vital role in nonsense-mediated mRNA decay (NMD). Its dysregulation has been implicated in various cancers, making it a promising therapeutic target.[1][2] This document presents a comparative analysis of Compound X with established eIF4A3 inhibitors, supported by experimental data, to assist researchers in evaluating its potential as a next-generation anticancer agent.
Compound Profiles
This comparison focuses on Compound X, a novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivative, and benchmarks its performance against two previously reported selective eIF4A3 inhibitors, Compound 1o and Compound 1q, as well as a well-characterized pan-eIF4A inhibitor, Silvestrol.[3][4]
-
Compound X (Hypothetical): A next-generation, orally bioavailable, selective eIF4A3 inhibitor based on the this compound scaffold, optimized for improved metabolic stability and target engagement.
-
Compound 1o and 1q: Orally bioavailable 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives with demonstrated selective eIF4A3 inhibitory activity and in vivo antitumor efficacy.[3][5][6]
-
Silvestrol: A natural product and a potent pan-eIF4A inhibitor, targeting eIF4A1, eIF4A2, and eIF4A3. It serves as a benchmark for potent, broad-spectrum eIF4A inhibition.[4]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of Compound X against the comparator agents.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (µM) | Selectivity vs. eIF4A1/2 |
| Compound X | eIF4A3 | 0.08 | High |
| Compound 1o | eIF4A3 | 0.10[5][7] | High |
| Compound 1q | eIF4A3 | 0.14[5][7] | High |
| Silvestrol | Pan-eIF4A | ~0.02 (for eIF4A1) | Low |
Table 1: In Vitro Inhibitory Potency. Data for Compound 1o, 1q, and Silvestrol are from published literature. Data for Compound X is hypothetical, based on optimization of the pyridinone scaffold.
In Vivo Antitumor Efficacy
| Compound | Dose & Schedule | Animal Model | T/C (%) |
| Compound X | 100 mg/kg, bid, p.o. | HCT-116 Xenograft | 25 |
| Compound 1o | 100 mg/kg, bid, p.o. | HCT-116 Xenograft | 54[3][6] |
| Compound 1q | 100 mg/kg, bid, p.o. | HCT-116 Xenograft | 29[3][6] |
Table 2: In Vivo Antitumor Efficacy in a Human Colon Carcinoma Xenograft Model. T/C (%) represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C value indicates higher antitumor activity. Data for Compound 1o and 1q are from published literature. Data for Compound X is hypothetical.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro eIF4A3 Helicase ATPase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of eIF4A3, which is essential for its helicase function.[8]
-
Reagents and Materials: Recombinant human eIF4A3 protein, ATP, poly(U) RNA, assay buffer (20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA), and a luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant eIF4A3 protein, and the test compound.
-
Initiate the reaction by adding a mixture of ATP and poly(U) RNA.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP generated using the ADP-Glo™ kinase assay system, which correlates with ATPase activity.
-
The luminescence signal is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter dose-response curve.
In Vivo Human Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in an immunodeficient mouse model bearing a human tumor.[2]
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Cell Line: HCT-116 human colon carcinoma cells.
-
Procedure:
-
HCT-116 cells are subcutaneously implanted into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle control and treatment groups.
-
The test compound is formulated in a suitable vehicle and administered orally (p.o.) twice daily (bid) at the specified dose for a defined period (e.g., 14-21 days).
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage of the treated over control (T/C %) tumor volumes at the end of the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the eIF4A3-mediated signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: Role of eIF4A3 in the Exon Junction Complex (EJC) and Nonsense-Mediated Decay (NMD) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Unmasking an Isomer: A Comparative Guide to Identifying a 5-Methylpyridin-2(1H)-one Byproduct
A critical step in drug development and chemical synthesis is the unambiguous identification of all compounds present in a reaction mixture. This guide provides a systematic approach for researchers, scientists, and drug development professionals to confirm the identity of a suspected byproduct believed to be 5-Methylpyridin-2(1H)-one, and to distinguish it from its common isomers, 3-Methylpyridin-2(1H)-one and 4-Methylpyridin-2(1H)-one. The formation of isomeric byproducts is a common challenge in the synthesis of substituted pyridinones, arising from the various possible reaction pathways.
In the synthesis of this compound, common routes include nucleophilic aromatic substitution, the cyclization of nitrile intermediates, and the hydroxylation of aminopyridine precursors.[1] Depending on the starting materials and reaction conditions, these syntheses can sometimes yield isomeric impurities that are structurally very similar to the target compound, making their identification and separation challenging. This guide outlines key analytical techniques and provides the expected comparative data to differentiate between the 5-methyl, 3-methyl, and 4-methyl isomers of pyridin-2(1H)-one.
Comparative Data of Methylpyridin-2(1H)-one Isomers
The following tables summarize the key physicochemical and spectroscopic data for this compound and its common isomers. These values are essential for the initial characterization and differentiation of a suspected byproduct.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₇NO | 109.13 | 183-187 |
| 3-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 139-142 |
| 4-Methylpyridin-2(1H)-one | C₆H₇NO | 109.13 | 130-133 |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | δ (ppm) of Methyl Protons (s, 3H) | δ (ppm) of Pyridine (B92270) Ring Protons |
| This compound | ~2.1-2.3 | ~6.1 (d, 1H), ~7.2 (d, 1H), ~7.4 (s, 1H) |
| 3-Methylpyridin-2(1H)-one | ~2.0-2.2 | ~6.0 (t, 1H), ~7.1 (d, 1H), ~7.3 (d, 1H) |
| 4-Methylpyridin-2(1H)-one | ~2.2-2.4 | ~6.2 (s, 1H), ~6.3 (d, 1H), ~7.2 (d, 1H) |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | δ (ppm) of Methyl Carbon | δ (ppm) of Pyridine Ring Carbons | δ (ppm) of Carbonyl Carbon |
| This compound | ~17-18 | ~105, ~120, ~135, ~140 | ~165 |
| 3-Methylpyridin-2(1H)-one | ~16-17 | ~106, ~121, ~136, ~141 | ~164 |
| 4-Methylpyridin-2(1H)-one | ~20-21 | ~107, ~118, ~142, ~148 | ~166 |
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | 3400-3200 (broad) | 1660-1640 | 1600-1580 | 3100-3000 | 2950-2850 |
| 3-Methylpyridin-2(1H)-one | 3400-3200 (broad) | 1665-1645 | 1605-1585 | 3100-3000 | 2950-2850 |
| 4-Methylpyridin-2(1H)-one | 3400-3200 (broad) | 1670-1650 | 1610-1590 | 3100-3000 | 2950-2850 |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 109 | 80, 53, 52 |
| 3-Methylpyridin-2(1H)-one | 109 | 80, 53, 52 |
| 4-Methylpyridin-2(1H)-one | 109 | 80, 53, 52 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts and coupling patterns of protons and carbons.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the byproduct in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Compare the chemical shifts, multiplicities, and integration of the signals to the data in Tables 2 and 3. The position of the methyl group significantly influences the electronic environment of the pyridine ring protons and carbons, leading to distinct chemical shifts and coupling patterns for each isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and compare the fingerprint region for isomeric differentiation.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid byproduct directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for N-H, C=O, C=C, and C-H bonds as listed in Table 4.
-
While the major functional group absorptions will be similar, subtle differences in the fingerprint region (1500-600 cm⁻¹) can help to distinguish between the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the byproduct and analyze its fragmentation pattern. This technique is also excellent for assessing the purity of the sample.
Protocol:
-
Sample Preparation: Dissolve a small amount of the byproduct in a volatile organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
Employ a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Detection (Electron Ionization - EI):
-
The mass spectrometer should be operated in EI mode at 70 eV.
-
Scan a mass range appropriate for the expected compound (e.g., m/z 40-200).
-
-
Data Analysis:
-
Identify the peak corresponding to the byproduct in the total ion chromatogram.
-
Analyze the mass spectrum of this peak. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (109 g/mol ).
-
Compare the fragmentation pattern to the expected fragments listed in Table 5 and to library spectra if available. While the primary fragmentation may be similar for the isomers, the relative intensities of the fragment ions can sometimes provide clues for differentiation.
-
Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for the identification and confirmation of a suspected this compound byproduct.
Caption: Workflow for the identification of a suspected methylpyridin-2(1H)-one byproduct.
Signaling Pathway Context for Drug Development Professionals
For researchers in drug development, understanding the potential biological activity of byproducts is crucial. Pyridinone derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such compounds, highlighting the importance of isomeric purity in pharmacological studies.
Caption: Hypothetical signaling pathway potentially affected by a pyridinone-based drug and its isomeric byproduct.
By following the structured analytical approach outlined in this guide, researchers can confidently identify and differentiate between this compound and its common isomers, ensuring the purity and integrity of their synthesized compounds for further research and development.
References
Safety Operating Guide
Proper Disposal of 5-Methylpyridin-2(1H)-one: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Methylpyridin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow stringent disposal protocols. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following procedures is critical for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be familiar with its hazard classifications and the required personal protective equipment.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Required Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) |
| H302: Harmful if swallowed.[1][2] | Wear protective gloves, eye protection, and a lab coat. |
| Skin irritation (Category 2) |
| H315: Causes skin irritation.[1][2] | Wear protective gloves and a lab coat. |
| Serious eye irritation (Category 2A) |
| H319: Causes serious eye irritation.[1][2] | Wear safety glasses with side-shields or goggles. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| H335: May cause respiratory irritation.[1][2] | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Waste this compound" and include the appropriate hazard symbols.
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing with incompatible materials. Incompatible materials include strong oxidizing agents, acid chlorides, and strong bases.[1][3][4]
-
-
Containerization:
-
Handling and Transfer:
-
Always wear the appropriate PPE (gloves, safety glasses, lab coat) when handling waste.
-
Avoid creating dust or aerosols.[5]
-
Use a designated area for waste accumulation.
-
-
Disposal:
-
Arrange for the collection of the waste by a licensed and approved chemical waste disposal company.[1][3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
For larger quantities or non-recyclable solutions, consider dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber, as recommended by some suppliers.[6] This should only be performed by qualified professionals at a licensed facility.
-
-
Empty Containers:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[6] Do not reuse empty containers.
-
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Control the Spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.
-
Do not use combustible materials like sawdust.
-
-
Cleanup:
-
Carefully sweep or scoop up the absorbed material into a labeled, sealable container for disposal.
-
Clean the spill area with soap and water.
-
-
Decontamination:
-
Decontaminate all equipment used for cleanup.
-
Wash hands and any exposed skin thoroughly after cleanup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Methylpyridin-2(1H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylpyridin-2(1H)-one. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to recognized standards.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves, which should be inspected before use.[1][2] Disposable nitrile gloves can provide short-term protection.[3][5] A lab coat is essential to protect skin and personal clothing.[3][4] |
| Respiratory | Ventilated Area or Respirator | Work in a well-ventilated area, such as a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3] |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acid chlorides.
-
The storage area should be locked or otherwise secured to prevent unauthorized access.[1]
-
-
Disposal :
-
Dispose of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company.
-
Never pour this compound or its waste down the drain or dispose of it with general laboratory trash.[6]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
-
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor for treatment advice. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a non-sparking tool to collect the material and place it in a suitable container for disposal.[1][2] Avoid generating dust.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
